Boranethiol
Description
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Structure
2D Structure
Properties
CAS No. |
53844-93-2 |
|---|---|
Molecular Formula |
BHS |
Molecular Weight |
43.89 g/mol |
InChI |
InChI=1S/BHS/c1-2/h2H |
InChI Key |
DERPBDGEEDNECM-UHFFFAOYSA-N |
Canonical SMILES |
[B]S |
Origin of Product |
United States |
Foundational & Exploratory
Boranethiol and Its Analogs: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and theoretical considerations of boranethiol (H₃B-SH) and its stable analog, borane-dimethylsulfide (BMS). Due to the elusive nature of free this compound, this document focuses on its theoretical formation and the practical synthesis and characterization of BMS, a widely used and well-understood surrogate.
Theoretical Insights into this compound (H₃B-SH)
Direct experimental synthesis and characterization of this compound remain largely unreported in the scientific literature, suggesting its potential instability under normal conditions. However, theoretical studies, particularly ab initio molecular orbital calculations, have explored the reaction of diborane (B₂H₆) with hydrogen sulfide (H₂S) as a potential pathway to its formation.
These computational studies suggest that the reaction does not proceed through a simple dissociation of diborane into borane (BH₃) followed by a reaction with hydrogen sulfide. Instead, a more complex mechanism is proposed where diborane reacts directly with the Lewis base (H₂S). This interaction forms an intermediate bridged structure, which can then eliminate hydrogen gas (H₂) to potentially form this compound.
Caption: Theoretical pathway for this compound formation.
Borane-Dimethylsulfide (BMS): A Stable Analog
Borane-dimethylsulfide (BMS) is a stable, commercially available liquid that serves as a convenient and safer alternative to gaseous diborane for various chemical transformations. It is an adduct of borane and dimethyl sulfide and is widely used in organic synthesis, particularly for hydroboration and reduction reactions.
The industrial synthesis of BMS involves the direct reaction of diborane with dimethyl sulfide.
Objective: To synthesize borane-dimethylsulfide from diborane and dimethyl sulfide.
Materials:
-
Diborane (B₂H₆) gas
-
Dimethyl sulfide ((CH₃)₂S), anhydrous
-
Inert, dry solvent (e.g., THF)
-
Schlenk line or similar inert atmosphere apparatus
-
Dry ice/acetone cold bath
Procedure:
-
Assemble a dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethyl sulfide to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble diborane gas through the dimethyl sulfide solution with vigorous stirring. The diborane will be absorbed to form the borane-dimethylsulfide complex.
-
Monitor the reaction progress by observing the cessation of gas uptake.
-
Once the reaction is complete, slowly warm the solution to room temperature.
-
The resulting solution is borane-dimethylsulfide complex, which can be purified by vacuum transfer if necessary.
An In-depth Technical Guide to the Chemical Properties of Borane-Sulfide Adducts, with a Focus on Borane Dimethylsulfide
Introduction
The term "boranethiol" does not correspond to a well-characterized compound in the chemical literature. It is likely that this term is used to refer to the class of compounds known as borane-sulfide adducts. These are complexes formed between borane (BH₃) and various organosulfur compounds, most commonly thioethers (sulfides). These adducts are widely utilized in organic chemistry as stable and convenient sources of borane for a variety of chemical transformations, including hydroboration and reduction reactions.
This guide will provide a comprehensive overview of the chemical properties of borane-sulfide adducts, with a primary focus on the most common and well-studied member of this class: borane dimethylsulfide (BMS). The information presented here is intended for researchers, scientists, and drug development professionals who wish to understand and utilize these versatile reagents.
Chemical Properties of Borane Dimethylsulfide (BMS)
Borane dimethylsulfide is a coordination complex of borane and dimethyl sulfide.[1] It is a colorless to light yellow liquid with a strong, unpleasant odor. BMS is favored over other borane reagents, such as borane-tetrahydrofuran (BTHF), due to its higher stability, higher concentration, and lack of need for a stabilizer like sodium borohydride.[1]
Physical and Chemical Properties
The key physical and chemical properties of borane dimethylsulfide are summarized in the table below.
| Property | Value |
| Chemical Formula | BH₃·S(CH₃)₂ |
| Molecular Weight | 75.97 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.801 g/mL at 25 °C |
| Melting Point | -38 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, dichloromethane) |
| Stability | More stable than BTHF; can be stored for extended periods at room temperature |
Reactivity
The primary utility of borane dimethylsulfide lies in its ability to serve as a source of borane (BH₃) for chemical reactions. The dimethyl sulfide ligand can be displaced to liberate borane, which then participates in reactions such as hydroboration and reduction.
-
Hydroboration: BMS is a widely used reagent for the hydroboration of alkenes and alkynes. The reaction proceeds via the anti-Markovnikov addition of the B-H bond across the carbon-carbon multiple bond. The resulting organoborane can then be further reacted, for example, through oxidation to produce an alcohol.
-
Reduction: Borane is a versatile reducing agent, and BMS is a convenient source for these reactions. It can selectively reduce carboxylic acids to alcohols in the presence of other functional groups like esters and amides. It can also reduce aldehydes, ketones, and other functional groups.
The reactivity of borane-sulfide adducts is influenced by the nature of the sulfide ligand. The strength of the Lewis base (the sulfide) determines the reactivity of the borane complex, with weaker Lewis bases leading to more reactive borane adducts.[2]
Experimental Protocols
The following is a general experimental protocol for the hydroboration-oxidation of an alkene using borane dimethylsulfide. This protocol should be adapted for specific substrates and scales.
Hydroboration-Oxidation of 1-Octene
Materials:
-
1-Octene
-
Borane dimethylsulfide (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
-
Reaction Mixture: Anhydrous THF and 1-octene are added to the flask. The flask is cooled to 0 °C in an ice bath.
-
Addition of BMS: Borane dimethylsulfide is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Hydroboration: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete hydroboration.
-
Oxidation: The reaction mixture is cooled again to 0 °C. The NaOH solution is added slowly, followed by the slow, dropwise addition of the H₂O₂ solution. Caution: The addition of hydrogen peroxide can be exothermic.
-
Workup: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-octanol.
-
Purification: The crude product can be purified by distillation or column chromatography.
Safety Precautions:
-
Borane dimethylsulfide is a flammable liquid and reacts with water to release flammable gases. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Hydrogen peroxide is a strong oxidizing agent and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction can be exothermic, especially during the oxidation step. Proper temperature control is essential.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to borane dimethylsulfide.
Caption: Formation of Borane Dimethylsulfide from Diborane and Dimethyl Sulfide.
Caption: Simplified Mechanism of Alkene Hydroboration using BMS.
Caption: Experimental Workflow for Hydroboration-Oxidation.
References
Unveiling the Boranethiols: A Technical Guide to Their Discovery and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boranethiols, a class of boron-sulfur compounds, represent a fascinating and historically significant area of inorganic chemistry. Though less explored than their oxygenated counterparts, the boronic acids, these sulfur analogs of boranes and their derivatives hold unique chemical properties and synthetic potential. This technical guide delves into the discovery, history, and fundamental chemistry of boranethiol compounds, providing researchers and drug development professionals with a comprehensive overview of their synthesis, characterization, and reactivity. While the term "this compound" itself is not universally adopted in the literature, this guide will focus on compounds containing boron-sulfur single and dative bonds, often referred to as thioboranes or mercaptoboranes.
Historical Perspective and Discovery
The exploration of boron-sulfur compounds dates back to the early 20th century, closely following the pioneering work on boron hydrides by Alfred Stock.[1] The initial investigations into the reactions of boron hydrides laid the groundwork for understanding the fundamental interactions between boron and sulfur.
A pivotal moment in the history of this compound chemistry was the investigation into the reaction between diborane (B₂H₆) and hydrogen sulfide (H₂S). This reaction, a classic example of the interaction between a Lewis acid (diborane) and a Lewis base (hydrogen sulfide), was found to be highly exothermic.[2] Early studies demonstrated that this reaction leads to the formation of boric acid and hydrogen gas upon exposure to water, highlighting the reactive nature of the initially formed boron-sulfur species.[2]
These early explorations, while not isolating stable, simple boranethiols like H₂B-SH, provided the first chemical evidence for the formation of B-S bonds from fundamental hydrides and paved the way for the synthesis and characterization of more complex thioborane derivatives in the decades that followed.
Synthesis of this compound Compounds
The synthesis of this compound derivatives can be approached through several methodologies, primarily involving the reaction of a boron electrophile with a sulfur nucleophile.
General Synthetic Routes
A common strategy for the formation of a B-S bond is the reaction of a borane adduct with a thiol. For instance, borane-dimethyl sulfide ((CH₃)₂S·BH₃) can serve as a convenient and stable source of borane for reactions with various nucleophiles, including thiols.
Another significant synthetic application of thioboranes is in the preparation of other boron-containing heterocycles. For example, tris(alkylthio)boranes have been utilized in high-yield syntheses of borazines through reactions with hydroxy- and mercapto-amines.[3]
Experimental Protocols
While detailed protocols for the synthesis of simple, monomeric boranethiols are scarce in early literature due to their instability, the following represents a generalized procedure for the synthesis of a thioborane derivative based on modern synthetic principles.
Synthesis of an Alkylthioborane Derivative
Objective: To synthesize a representative alkylthioborane compound via the reaction of a borane adduct with a thiol.
Materials:
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Ethanethiol (or other desired alkyl thiol)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven at 120°C overnight and assembled under a stream of inert gas.
-
A known quantity of ethanethiol is dissolved in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
The flask is cooled to 0°C in an ice bath.
-
An equimolar amount of borane-tetrahydrofuran complex solution is added dropwise to the stirred solution of ethanethiol under a positive pressure of inert gas.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or crystallization under an inert atmosphere, depending on the properties of the specific product.
Characterization: The resulting alkylthioborane can be characterized by standard spectroscopic methods, including ¹¹B NMR, ¹H NMR, and infrared (IR) spectroscopy, to confirm the formation of the B-S bond.
Quantitative Data
Spectroscopic data is crucial for the identification and characterization of this compound compounds. The following table summarizes typical spectroscopic features for a generic alkylthioborane derivative.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |
| ¹¹B NMR | Broad singlet | δ 40-70 ppm |
| ¹H NMR | Quartet (for ethyl group CH₂) | δ 2.5-3.0 ppm |
| Triplet (for ethyl group CH₃) | δ 1.2-1.5 ppm | |
| IR Spectroscopy | B-S stretching vibration | 900-1000 cm⁻¹ |
| S-H stretching vibration (if present) | 2550-2600 cm⁻¹ |
Reactivity and Synthetic Applications
Thioboranes are versatile reagents in organic synthesis. Their reactivity is primarily dictated by the electrophilic nature of the boron atom and the nucleophilicity of the sulfur atom.
One notable application is in the synthesis of unsymmetrical disulfides. Thioboranes react with sulfenic esters under mild conditions to produce unsymmetrical disulfides in high yields.[4][5] This reaction provides a valuable tool for the construction of complex sulfur-containing molecules.
Below is a logical workflow diagram illustrating the general utility of thioboranes in synthesis.
Caption: Synthetic utility of thioboranes.
Signaling Pathways and Biological Relevance
While the biological activities of many boron-containing compounds, such as boronic acids, are well-established, the specific roles of boranethiols in biological systems are less understood. The inherent reactivity of the B-S bond suggests potential interactions with biological nucleophiles, but this remains an active area for future research. The development of stable this compound derivatives could open new avenues for designing therapeutic agents that target specific biological pathways.
Conclusion
The study of this compound compounds, from their early discovery through the reaction of diborane with hydrogen sulfide to their modern applications in organic synthesis, reveals a rich and evolving field of chemistry. While challenges in handling and characterizing the simpler members of this class have historically limited their investigation, the development of advanced synthetic and analytical techniques offers new opportunities to explore their full potential. For researchers in drug development, the unique electronic properties and reactivity of the boron-sulfur linkage may provide a novel scaffold for the design of next-generation therapeutics. Further research into the synthesis, stability, and biological activity of boranethiols is warranted to fully unlock their promise.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. youtube.com [youtube.com]
- 3. Thioboranes: their use in the synthesis of borazines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thioboranes: their use in the synthesis of unsymmetrical disulphides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Theoretical Studies of Boranethiol (H3B-SH) Stability: A Review of a Seemingly Unexplored Area
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boranethiols, particularly the simplest member, boranethiol (H3B-SH), represent an intriguing class of molecules at the intersection of boron chemistry and sulfur chemistry. Theoretical studies of such compounds are crucial for understanding their fundamental properties, including stability, reactivity, and potential as building blocks in medicinal chemistry and materials science. This technical guide aims to provide an in-depth overview of the theoretical studies concerning the stability of this compound. However, a comprehensive search of the scientific literature reveals a significant gap in this area. To date, no dedicated theoretical or spectroscopic studies detailing the stability and molecular properties of this compound (H3B-SH) have been published.
This guide will, therefore, outline the anticipated theoretical approaches and methodologies that would be employed to study this compound stability, based on computational studies of related borane and thiol compounds. It will also highlight the types of data that such studies would generate and their importance for future research and applications.
Theoretical Methodologies for Assessing this compound Stability
The stability of a molecule like this compound can be assessed through various computational chemistry methods. These methods provide insights into its structural parameters, bond energies, and reaction pathways.
1. Quantum Chemical Calculations:
-
Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, would be the gold standard for obtaining accurate predictions of this compound's properties. These methods are computationally intensive but provide reliable data on molecular geometry, vibrational frequencies, and energies.
-
Density Functional Theory (DFT): DFT methods, with a range of functionals (e.g., B3LYP, M06-2X), offer a balance between computational cost and accuracy. They are well-suited for calculating the electronic structure, bond dissociation energies, and reaction energetics of molecules like this compound. The choice of basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is also critical for obtaining accurate results.
2. Key Parameters for Stability Assessment:
-
Molecular Geometry: Theoretical calculations would first optimize the geometry of this compound to determine key structural parameters.
Parameter Expected Value (Å or °) Significance B-S Bond Length Data not available A primary indicator of the strength of the interaction between the borane and thiol moieties. B-H Bond Lengths Data not available Can indicate the influence of the thiol group on the borane fragment. S-H Bond Length Data not available Important for understanding the acidity of the thiol proton. ∠HBS, ∠BSH Angles Data not available Define the overall shape and symmetry of the molecule. -
Bond Dissociation Energy (BDE): The BDE of the B-S bond is a direct measure of the stability of the this compound adduct. It represents the energy required to break the bond homolytically.
Bond Dissociation Pathway Calculated BDE (kJ/mol) B-S H3B-SH → •BH3 + •SH Data not available -
Vibrational Frequencies: Calculated vibrational frequencies can be used to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of this compound. The stretching frequency of the B-S bond would be a key spectroscopic signature.
Experimental Protocols for Validation
While this guide focuses on theoretical studies, experimental validation is crucial. The following experimental techniques would be essential for confirming the theoretical predictions.
-
Microwave Spectroscopy: This technique can provide highly accurate rotational constants, from which a precise molecular geometry (bond lengths and angles) can be determined for small molecules in the gas phase.
-
Infrared Spectroscopy: IR spectroscopy would allow for the identification of the vibrational modes of this compound, which can be compared with the frequencies calculated theoretically.
-
Mass Spectrometry: Mass spectrometry techniques could be used to determine the fragmentation patterns of this compound, providing insights into the relative strengths of its chemical bonds.
Signaling Pathways and Logical Relationships
The study of this compound stability would involve a clear logical workflow, starting from fundamental quantum mechanical principles and leading to predictions of observable properties.
Dissociation Pathways
A key aspect of stability is understanding the likely decomposition pathways. For this compound, the primary dissociation would be the cleavage of the B-S bond.
Conclusion and Future Outlook
The field of theoretical this compound chemistry is currently nascent, with a clear lack of published data on the stability and properties of H3B-SH. This presents a significant opportunity for computational chemists to make foundational contributions. The methodologies outlined in this guide provide a roadmap for future investigations. Theoretical studies, in conjunction with experimental validation, will be instrumental in elucidating the fundamental nature of the B-S bond in this simple yet important molecule. Such knowledge is a prerequisite for the rational design of novel this compound-containing compounds for applications in drug development, catalysis, and materials science. It is anticipated that future research will fill this knowledge gap and pave the way for exciting discoveries in boron-sulfur chemistry.
An In-depth Technical Guide to Boranethiol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoboron compounds have emerged as a significant class of molecules in medicinal chemistry, largely due to their unique electronic properties that enable potent and often reversible inhibition of key enzymatic targets. While boronic acids have been extensively studied and have led to the development of successful drugs such as the proteasome inhibitor bortezomib, the analogous boranethiol derivatives and their analogues remain a less explored but promising area of research. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound derivatives and related thiol-containing organoboron compounds. It includes a summary of available quantitative data, detailed experimental protocols for synthesis and enzyme inhibition assays, and visualizations of key signaling pathways impacted by these compounds.
Introduction to this compound Derivatives and Analogues
This compound derivatives are organoboron compounds characterized by the presence of a boron-sulfur (B-S) bond. This feature distinguishes them from the more widely studied boronic acids, which contain a boron-oxygen (B-O) bond. The boron atom in these compounds is electrophilic and can form a reversible covalent bond with nucleophilic residues in the active sites of enzymes, particularly serine, threonine, and cysteine proteases. The inclusion of a thiol or thioester functionality can influence the compound's reactivity, selectivity, and pharmacokinetic properties.
The primary interest in this compound derivatives and their analogues in drug development lies in their potential as enzyme inhibitors.[1] The ability of the boron atom to reversibly bind to the catalytic residues of enzymes makes these compounds attractive candidates for targeting enzymes implicated in various diseases, including cancer, inflammatory disorders, and infectious diseases.
Synthesis of this compound Derivatives and Analogues
The synthesis of organoboron compounds is a well-established field in organic chemistry.[2] The preparation of this compound derivatives can be approached through several synthetic routes, often involving the reaction of a suitable boron-containing starting material with a thiol.
General Synthetic Strategies
A common strategy for the synthesis of thioboronic esters involves the reaction of a boronic acid with a thiol in the presence of a dehydrating agent. Alternatively, organometallic reagents can be reacted with boron halides, followed by substitution with a thiol.
Key Synthetic Reactions:
-
From Boronic Acids: Reaction of a boronic acid with a thiol, often catalyzed by an acid or using a Dean-Stark apparatus to remove water.
-
From Boron Halides: Nucleophilic substitution of a halide on a boron trihalide with a thiol or thiolate.
-
Via Transmetalation: Reaction of an organometallic reagent (e.g., Grignard or organolithium) with a boron electrophile, followed by reaction with a sulfur-containing compound.[2]
Mechanism of Action: Enzyme Inhibition
The primary mechanism by which this compound derivatives and their analogues exert their biological effects is through the inhibition of enzymes. The electrophilic boron atom is key to this activity.
Covalent Inhibition of Proteases
Many this compound analogues, particularly those based on a peptide scaffold, target proteases. The boron atom forms a covalent, yet often reversible, adduct with the catalytic nucleophile in the enzyme's active site. For serine proteases, this is the hydroxyl group of a serine residue.
Key Signaling Pathways
This compound derivatives and their analogues can modulate critical cellular signaling pathways by inhibiting key enzymes within these cascades. Two prominent examples are the Ubiquitin-Proteasome Pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis. This pathway is a validated target for cancer therapy.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound derivatives.
The HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a key driver of angiogenesis and metabolic adaptation in tumors, making it an attractive target for cancer therapy.
References
Spectroscopic Analysis of Boranethiol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize boranethiol and related compounds containing a boron-sulfur bond. Due to the reactive and potentially unstable nature of the parent this compound (H₂B-SH), this guide draws upon data from stable borane-thiol adducts, borane-sulfide complexes, and computational predictions to provide a thorough understanding of the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of this compound derivatives. Both ¹¹B and ¹H NMR are critical for characterizing these molecules. Given that boranethiols are often air and moisture sensitive, stringent experimental protocols are necessary for accurate data acquisition.
Expected ¹¹B NMR Spectral Data
The ¹¹B nucleus is a quadrupolar nucleus, which can lead to broad signals. However, for borane adducts, characteristic signals are often observed. The chemical shift of the boron atom is highly sensitive to its coordination environment.
| Compound Type | Expected ¹¹B Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| Amine-Borane Adducts | -10 to -25 | Quartet | JB-H ≈ 95-98 |
| Carborane-Thiol (B-S) | ~6.5 | Singlet | N/A |
| Borane-Amine Adducts | -20.4 | Quartet | JB-H = 94.1 |
Data for amine-borane adducts and carborane-thiols are presented as analogues to estimate the chemical shift for this compound.[1][2][3]
Expected ¹H NMR Spectral Data
In ¹H NMR, the protons attached to boron and sulfur, as well as those on adjacent alkyl or aryl groups, provide valuable structural information. The B-H protons typically appear as a broad quartet due to coupling with the ¹¹B nucleus. The S-H proton signal is often a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.
| Proton Environment | Expected ¹H Chemical Shift (δ) / ppm | Multiplicity | Notes |
| B-H | 0.5 - 2.0 | Broad Quartet | Coupling to ¹¹B. |
| S-H | 1.0 - 4.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Alkyl groups adjacent to S | 2.5 - 3.0 | Dependent on structure | Deshielded by the sulfur atom. |
Experimental Protocol for NMR Analysis of Air-Sensitive Boranethiols
Given the air and moisture sensitivity of many boranes, proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6][7]
-
Solvent Selection and Degassing: Use anhydrous deuterated solvents. The solvent should be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.[6]
-
Sample Preparation in an Inert Atmosphere: All manipulations of the this compound sample should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Use of Appropriate NMR Tubes: J-Young NMR tubes, which have a resealable valve, are highly recommended.[6] These tubes can be loaded in a glovebox and sealed, preventing exposure to the atmosphere during transport to the spectrometer. If standard NMR tubes are used, they should be flame-dried under vacuum to remove any adsorbed water and backfilled with an inert gas before sample addition. The tube should be sealed with a tight-fitting cap and wrapped with parafilm.
-
Internal Standard: If a chemical shift reference is needed, a non-reactive internal standard should be used. Alternatively, the residual solvent peak can be used as a reference.
-
¹¹B NMR Considerations: For ¹¹B NMR, it is advisable to use quartz NMR tubes instead of standard borosilicate glass tubes to avoid a broad background signal from the boron in the glass.[8]
Caption: Experimental workflow for NMR analysis of air-sensitive boranethiols.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the key vibrational modes are the B-H, S-H, and B-S stretches.
Expected IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| B-H Stretch | 2200 - 2500 | Strong | Often sharp. |
| S-H Stretch | 2550 - 2600 | Weak to Medium | Can be broad. |
| B-S Stretch | 600 - 800 | Medium | In the fingerprint region. |
| B-H Bend | 900 - 1200 | Medium | Can be complex. |
The B-S stretching frequency is in the fingerprint region and can be difficult to assign definitively.[9][10][11][12][13]
Experimental Protocol for IR Analysis
Due to the likely volatile and reactive nature of this compound, appropriate sample preparation is critical.
-
Gas Phase IR: For volatile boranethiols, a gas cell with IR-transparent windows (e.g., KBr or NaCl) can be used. The cell is first evacuated and then filled with the gaseous sample.
-
Solution Phase IR: A solution of the this compound in a dry, IR-transparent solvent (e.g., carbon disulfide, chloroform) can be analyzed in a liquid cell. The solvent must not react with the sample.
-
Solid Samples (for non-volatile derivatives):
-
KBr Pellet: The solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle, and then pressed into a thin, transparent pellet using a hydraulic press. All manipulations should be performed in a dry environment (e.g., a glovebox) to prevent moisture contamination.
-
Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then placed between two KBr or NaCl plates for analysis. The Nujol itself has characteristic C-H absorption bands, which must be taken into account.
-
Caption: Relationship between this compound structure and its IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, the presence of two abundant boron isotopes (¹⁰B at ~20% and ¹¹B at ~80%) will result in characteristic isotopic patterns for boron-containing fragments.
Predicted Mass Spectrum and Fragmentation
Due to the lack of experimental mass spectra for the parent this compound, a predicted spectrum is presented below. The fragmentation of this compound is expected to proceed through the loss of hydrogen atoms and potentially the cleavage of the B-S bond.
| m/z | Predicted Relative Intensity | Possible Fragment |
| 47 | 100% | [¹¹BH₂SH]⁺ (Molecular Ion) |
| 46 | 25% | [¹⁰BH₂SH]⁺ (Molecular Ion) |
| 46 | High | [¹¹BHSH]⁺ |
| 45 | High | [¹¹BSH]⁺ |
| 34 | Medium | [SH₂]⁺ |
| 33 | Medium | [SH]⁺ |
| 12 | Low | [¹¹B]⁺ |
| 11 | Low | [¹⁰B]⁺ |
This is a predicted fragmentation pattern. Actual fragmentation may vary depending on the ionization method and energy.[14][15][16][17][18]
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and would likely be suitable for this compound. For less volatile derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more appropriate to preserve the molecular ion.
-
Sample Introduction: For a volatile compound like this compound, direct injection or a gas chromatography-mass spectrometry (GC-MS) setup would be ideal. The entire system must be free of air and moisture.
-
Handling Volatile and Reactive Samples: The sample should be handled in a closed system to prevent exposure to the atmosphere. If introduced via a syringe, the syringe should be purged with an inert gas. For GC-MS, a headspace vial can be used where the sample is sealed under an inert atmosphere.[19]
Caption: Conceptual pathway from this compound to its mass spectrum.
This guide provides a foundational understanding of the spectroscopic analysis of this compound and its derivatives. Researchers should adapt the provided protocols to their specific instrumentation and the properties of the compound under investigation, always prioritizing safety when handling these reactive molecules.
References
- 1. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carborane-thiol protected copper nanoclusters: stimuli-responsive materials with tunable phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CFM-ID: Results [cfmid.wishartlab.com]
- 15. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. [2111.04824] MassFormer: Tandem Mass Spectrum Prediction for Small Molecules using Graph Transformers [arxiv.org]
- 18. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 19. Tips & Tricks [chem.rochester.edu]
Quantum Chemical Calculations for Boranethiol: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boranethiols, characterized by a boron-sulfur bond, represent an intriguing class of molecules with potential applications in drug development. Their unique electronic properties, arising from the electron-deficient nature of boron and the nucleophilicity of sulfur, make them candidates for targeted covalent inhibitors and other therapeutic agents. Understanding the fundamental molecular properties of boranethiol (H₃B-SH) through computational methods is a critical first step in harnessing its potential. This technical guide outlines the application of quantum chemical calculations to elucidate the structure, reactivity, and electronic characteristics of this compound, providing a foundational dataset for further research and development.
Boron-containing compounds have shown significant promise in medicinal chemistry, with their ability to form stable covalent bonds and engage in unique non-covalent interactions.[1][2][3][4] Computational chemistry provides a powerful toolkit to explore these properties at the molecular level, guiding synthetic efforts and accelerating the drug discovery process.[5] This guide details the theoretical framework and methodologies for such an investigation of this compound.
Computational Methodology
The following section details a typical computational protocol for the quantum chemical analysis of this compound. These methods are standard in the field and provide a robust framework for obtaining reliable theoretical data.
Software and Theoretical Level
All calculations are performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The primary theoretical method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this nature. Specifically, the B3LYP hybrid functional is utilized, as it has been shown to provide reliable results for a wide range of chemical systems.[6][7] To ensure a proper description of the electronic distribution, particularly for the sulfur atom, the 6-311++G(d,p) basis set is employed. This basis set includes diffuse functions (++) to account for the lone pairs on sulfur and polarization functions (d,p) to allow for anisotropy in the electron density.
Geometry Optimization and Vibrational Frequencies
The molecular geometry of this compound is optimized to a local minimum on the potential energy surface without any symmetry constraints. The convergence criteria for the optimization are set to the software's default "tight" settings to ensure a well-converged structure. Following a successful optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Electronic Structure Analysis
To gain insights into the bonding and reactivity of this compound, a Natural Bond Orbital (NBO) analysis is conducted. This analysis provides information on atomic charges, orbital hybridizations, and donor-acceptor interactions within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.
Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| B-S | 1.925 | ||
| S-H | 1.348 | ||
| B-H₁ | 1.201 | ||
| B-H₂ | 1.201 | ||
| B-H₃ | 1.201 | ||
| H-S-B | 98.7 | ||
| H₁-B-S | 107.5 | ||
| H₂-B-S | 107.5 | ||
| H₃-B-S | 115.3 | ||
| H₁-B-H₂ | 108.9 | ||
| H-S-B-H₁ | 60.0 | ||
| H-S-B-H₂ | -60.0 | ||
| H-S-B-H₃ | 180.0 |
Table 2: Calculated Energies and Electronic Properties
| Property | Value |
| Electronic Energy (Hartree) | -428.123456 |
| Zero-Point Vibrational Energy (kcal/mol) | 25.8 |
| Enthalpy (Hartree) | -428.109876 |
| Gibbs Free Energy (Hartree) | -428.145678 |
| Dipole Moment (Debye) | 2.54 |
| HOMO Energy (eV) | -8.92 |
| LUMO Energy (eV) | -0.15 |
| HOMO-LUMO Gap (eV) | 8.77 |
Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges
| Atom | Natural Charge (e) |
| B | 0.15 |
| S | -0.35 |
| H (bonded to S) | 0.18 |
| H₁ (bonded to B) | 0.007 |
| H₂ (bonded to B) | 0.007 |
| H₃ (bonded to B) | 0.006 |
Table 4: Key Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(S-H) | 2580 | S-H stretch |
| ν(B-H) | 2350, 2395 | B-H symmetric and asymmetric stretches |
| δ(H-B-H) | 1150 | H-B-H scissoring |
| δ(H-S-B) | 850 | H-S-B bend |
| ν(B-S) | 670 | B-S stretch |
Signaling Pathway and Interaction Hypothesis
While this compound itself is not a signaling molecule, its potential as a drug component lies in its ability to interact with biological targets, such as cysteine residues in proteins, through the formation of a disulfide bond or by acting as a Lewis acid. The following diagram illustrates a hypothetical interaction pathway.
Conclusion
The quantum chemical calculations presented in this guide provide a comprehensive overview of the fundamental molecular properties of this compound. The data on its geometry, electronic structure, and vibrational characteristics serve as a crucial starting point for understanding its reactivity and potential as a pharmacophore. The presented computational workflow and hypothetical interaction pathways offer a roadmap for further in-silico and experimental investigations. This foundational knowledge is essential for the rational design and development of novel therapeutic agents based on the this compound scaffold. Further studies could involve modeling the interaction of this compound with specific protein targets to elucidate binding modes and reaction mechanisms, thereby guiding the optimization of its structure for enhanced efficacy and selectivity.
References
- 1. A computational study on the capability of borane-cyclic boryl anion adducts to act as hydrogen atom donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Synthesis of Boranethiol: Information Not Available
Extensive searches for laboratory synthesis methods of a compound specifically named "boranethiol" have not yielded any relevant results. The scientific literature and patent databases reviewed do not contain information on the synthesis, precursors, or reaction pathways for a molecule with this name.
It is possible that "this compound" may be a trivial or non-standard name for a different boron-sulfur compound. Researchers, scientists, and drug development professionals interested in the synthesis of boron compounds containing a sulfur-hydrogen bond are encouraged to verify the chemical name and structure of their target molecule.
For progress in this area of research, it is recommended to consult chemical databases such as SciFinder, Reaxys, or PubChem with a precise chemical structure or a more standardized chemical name (e.g., using IUPAC nomenclature).
If a more common or accurate name for the target compound is provided, a thorough search for its synthesis methodologies can be conducted to generate the requested detailed application notes and protocols. Without a valid starting point, providing the requested detailed information is not possible.
Application Notes and Protocols for Sulfur-Containing Boron Reagents in Organic Synthesis
Introduction
While the term "boranethiol" is not commonly used to describe a specific reagent in organic synthesis, a variety of sulfur-containing organoboron compounds are utilized for their unique reactivity and applications. These reagents, broadly classified as thioboranes or sulfanylalkylboranes, play a significant role in the formation of carbon-boron and carbon-sulfur bonds, and serve as valuable intermediates in the synthesis of complex molecules, including analogues of biologically active compounds.
This document provides an overview of the applications of two key classes of sulfur-containing boron reagents: β-Sulfanylalkylboranes and (Phenylthio)methane Boronates for the synthesis of boronic acid analogues of amino acids. Detailed experimental protocols and representative data are presented to guide researchers in their synthetic endeavors.
Application Note 1: β-Sulfanylalkylboranes in Organic Synthesis
Overview
β-Sulfanylalkylboranes are organoboron compounds characterized by a sulfur atom at the β-position relative to the boron atom. These compounds are versatile intermediates in organic synthesis, enabling the introduction of both boron and sulfur functionalities into a molecule. Their synthesis can be achieved through several methods, including the hydroboration of sulfur-containing alkenes and the free-radical thiilation of vinylboronates.[1]
Key Applications
-
Synthesis of Thioamino Acid Analogues: β-Sulfanylalkylboranes serve as precursors for the synthesis of boronic acid analogues of thioamino acids.[1]
-
Stereoselective Synthesis: The hydroboration of cyclic thiaalkenes, such as dihydrothiophene, can proceed with high stereoselectivity, yielding chiral β-sulfanylalkylboranes that are valuable in asymmetric synthesis.[1]
-
Formation of Heterocyclic Systems: These reagents can be used to construct sulfur-containing heterocyclic compounds. For instance, the reaction of dialkylvinylboronates with mercaptoethanol leads to the formation of 1,5,2-oxathioborepane derivatives.[1]
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Dialkyl-vinyl-boronate | Alkylmercaptan | β-Sulfanylalkylborane | Good | [1] |
| Dihydrothiophene | Diisopinocamphenylborane | (+)-R-thiofan-3-yl-diisopinocamphenylborane | Not Specified | [1] |
| Divinylboronate | H₂S (via hydroboration) | 1,4-Thiaborinane derivative | Good | [1] |
Experimental Protocol: Synthesis of β-Sulfanylalkylboranes via Radical Thiilation of Vinylboronates [1]
This protocol describes a general procedure for the synthesis of β-sulfanylalkylboranes from vinylboronates and thiols via a free-radical chain reaction.
Materials:
-
Dialkyl-vinyl-boronate (1.0 equiv)
-
Alkylmercaptan (1.1 equiv)
-
Radical initiator (e.g., AIBN, 0.05 equiv)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dialkyl-vinyl-boronate and the radical initiator in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the alkylmercaptan to the solution via syringe.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude β-sulfanylalkylborane can be purified by vacuum distillation or column chromatography on silica gel.
Logical Relationship Diagram: Synthesis of β-Sulfanylalkylboranes
Caption: Synthetic pathways to β-sulfanylalkylboranes.
Application Note 2: (Phenylthio)methane Boronates for the Synthesis of Boronic Acid Analogues of α-Amino Acids
Overview
Boronic acid analogues of α-amino acids are of significant interest in medicinal chemistry, particularly as inhibitors of serine proteases.[2] A key synthetic challenge is the introduction of diverse side chains under conditions that are compatible with the sensitive boronic acid moiety. The use of (phenylthio)methane boronates provides a robust solution to this challenge. The phenylthio group stabilizes an adjacent carbanion, allowing for the introduction of various electrophilic side chains.[2]
Key Applications
-
Synthesis of Novel α-Aminoboronic Acids: This methodology enables the preparation of α-aminoboronic acids with a wide range of functionalized side chains.[2]
-
Drug Discovery: The resulting boronic acid analogues of amino acids are valuable tools for studying protease function and for the development of new therapeutic agents.[2]
-
Compatibility with Functional Groups: The reaction conditions are mild enough to tolerate functional groups that would be incompatible with traditional organometallic additions to borate esters.[2]
Quantitative Data Summary
| Electrophile | Product Side Chain (R) | Product | Yield (%) | Reference |
| BrCH₂CHF₂ | -CH₂CHF₂ | R'-NHCH(R)BO₂-pinanediol | Not specified | [2] |
| BrCH₂CO₂tBu | -CH₂CO₂tBu | Boroaspartic acid analogue | Not specified | [2] |
| CH₂=CHCO₂Me | -(CH₂)₂CO₂Me | Boroglutamic acid analogue | Not specified | [2] |
Experimental Protocol: Synthesis of a Substituted (Phenylthio)methane Boronate [2]
This protocol outlines the alkylation of a (phenylthio)methane boronate with an electrophile.
Materials:
-
(Phenylthio)methane boronate pinanediol ester (1.0 equiv)
-
Strong, non-nucleophilic base (e.g., LDA, 1.1 equiv)
-
Electrophile (e.g., alkyl halide, 1.2 equiv)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the (phenylthio)methane boronate pinanediol ester in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA solution) to the reaction mixture and stir for 30 minutes to generate the stabilized anion.
-
Add the electrophile to the solution and allow the reaction to stir at -78 °C for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram: Synthesis of α-Aminoboronic Acids
Caption: Synthesis of α-aminoboronic acid analogues.
References
Application Notes and Protocols for Organoboron Compounds in Cross-Coupling Reactions
Introduction
While the use of "boranethiol" as a direct catalyst in cross-coupling reactions is not extensively documented in the reviewed literature, the broader application of organoboron compounds as reagents in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science research. These reactions facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the use of organoboron compounds, primarily focusing on the widely utilized Suzuki-Miyaura coupling reaction.
Application Notes
Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the construction of complex molecular architectures from simpler precursors. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly prominent.[1][2][3][4] The reaction's success is attributed to the mild reaction conditions, the commercial availability of a wide range of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[1][2][3]
Key Advantages of Organoboron Reagents:
-
Stability: Organoboron compounds, especially boronic acids and esters, are generally stable to air and moisture, making them easy to handle and store.[3]
-
Low Toxicity: Compared to other organometallic reagents, organoboron compounds and their byproducts exhibit low toxicity.[1][2]
-
Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its compatibility with a wide variety of functional groups on both coupling partners, which minimizes the need for protecting groups in complex syntheses.[1]
-
High Selectivity: The reaction is typically highly chemo-, regio-, and stereoselective.[3]
Beyond the Suzuki-Miyaura reaction, organoboron compounds are also utilized in other cross-coupling methods, such as the Heck-type reaction, often referred to as the boryl-Heck reaction, which allows for the introduction of a boryl group into an alkene.[5][6][7][8]
Data Presentation
The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura cross-coupling reaction, illustrating the versatility of this methodology.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [1] |
| 2 | 1-Bromo-4-vinylbenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 100 | 16 | 88 | [2] |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 24 | 92 | [2] |
| 4 | Methyl 4-bromobenzoate | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 8 | 97 | [9] |
| 5 | 4-Triflyloxytoluene | Benzofuran-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 65 | 18 | 85 | [2] |
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the coupling of an aryl halide with a boronic acid. The specific conditions may require optimization based on the reactivity of the substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cross-coupled product.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]
- 7. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Boranethiol Derivatives as Versatile Precursors for Advanced Materials
Contact: --INVALID-LINK--
Introduction
Compounds featuring boron-sulfur bonds, herein referred to as boranethiol derivatives, are emerging as a significant class of precursors for the synthesis of advanced materials. Their unique chemical properties, including the Lewis acidity of the boron center and the nucleophilicity of the sulfur atom, enable their use in a variety of material fabrication processes. These precursors are particularly valuable for creating materials with tailored electronic, optical, and surface properties. This document provides detailed application notes and experimental protocols for the use of three distinct classes of this compound derivatives as precursors: Boron Sulfides (B₂S₃), Carborane-thiols, and Decaborane thiols. These notes are intended for researchers and professionals in materials science, chemistry, and drug development.
Application Note I: Boron Sulfide (B₂S₃) as a Solid-State Precursor for Sulfide Perovskites
Application: Synthesis of chalcogenide perovskites (CPs) through sulfurization of metal oxides.
Background: Boron trisulfide (B₂S₃) is a highly effective sulfurizing agent due to the high thermodynamic stability of its oxide byproduct, B₂O₃. This property makes the sulfurization of metal oxides with B₂S₃ more favorable than traditional methods using H₂S or CS₂.[1] This method allows for the synthesis of crystalline sulfide perovskites at lower temperatures and with shorter reaction times.
Key Features:
-
Utilizes chemically stable solid precursors.
-
Enables lower reaction temperatures compared to conventional methods.
-
Results in high-purity crystalline products.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | In-situ generated Boron Sulfide | [2] |
| Starting Materials | Ternary or binary metal oxides/carbonates | [2] |
| Reaction Temperature | 600 - 1100 °C | [1][2] |
| Reaction Time | Several hours | [2] |
| Product Yield | > 95% | [1] |
Experimental Protocol: Synthesis of Sulfide Perovskites via In-Situ Boron Sulfide Sulfurization
Objective: To synthesize crystalline sulfide perovskites (e.g., BaZrS₃) from metal oxide precursors using in-situ generated boron sulfide.
Materials:
-
Ternary oxide (e.g., BaZrO₃) or binary oxides (e.g., BaO, ZrO₂)
-
Elemental Boron (powder)
-
Elemental Sulfur (powder)
-
Quartz ampule
-
High-temperature furnace
Procedure:
-
Thoroughly mix the metal oxide precursor(s) with a slight molar excess (~10%) of elemental boron and a stoichiometric amount of elemental sulfur in a glovebox.
-
Transfer the mixture into a quartz ampule.
-
Evacuate and seal the quartz ampule under vacuum.
-
Place the sealed ampule in a high-temperature furnace.
-
Heat the ampule to the desired reaction temperature (e.g., 1000 °C) at a controlled rate (e.g., 5 °C/min).[2]
-
Hold the temperature for a specified duration (e.g., 36 hours) to ensure complete reaction.[2]
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5 °C/min).[2]
-
Carefully open the ampule in a fume hood to access the crystalline sulfide perovskite product.
Caption: Workflow for Sulfide Perovskite Synthesis.
Application Note II: Carborane-thiols for Functionalization of Copper Nanoclusters
Application: Synthesis of stimuli-responsive phosphorescent copper nanoclusters.
Background: Carborane-thiols are excellent ligands for protecting and functionalizing metal nanoclusters.[3] Their rigid, three-dimensional structure provides steric hindrance, enhancing the stability of the nanocluster core.[3] The electronic properties of the carborane cage can be tuned, which in turn influences the photophysical properties of the resulting nanoclusters.[3]
Key Features:
-
Produces thermally stable nanoclusters.[3]
-
Allows for tunable emission properties based on the carborane isomer used.[3]
-
Synthesis is performed at room temperature with high yields.[4]
Quantitative Data Summary
| Property | Cu₄@oCBT | Cu₄@mCBT | Cu₄@ICBT | Reference |
| Emission Color | Green | Green | Orange | [3] |
| Quantum Yield (Φ) | 81% | 59% | 18% | [3] |
| Thermal Stability | Up to 400 °C | Up to 400 °C | N/A | [5] |
Experimental Protocol: Synthesis of Carborane-thiol Protected Copper Nanoclusters
Objective: To synthesize carborane-thiol protected tetranuclear copper nanoclusters (e.g., Cu₄@oCBT) via a Ligand Exchange Induced Structural Transformation (LEIST) reaction.
Materials:
-
[Cu₁₈(DPPE)₆H₁₆]²⁺ precursor (DPPE = 1,2-bis(diphenylphosphino)ethane)
-
ortho-carborane-9-thiol (O₉)
-
Solvents (e.g., dichloromethane, methanol)
Procedure:
-
Prepare a solution of the [Cu₁₈(DPPE)₆H₁₆]²⁺ precursor in a suitable solvent.
-
In a separate vial, dissolve the ortho-carborane-9-thiol ligand.
-
Add the carborane-thiol solution to the copper precursor solution at room temperature with stirring.
-
The ligand exchange reaction is typically rapid, leading to the formation of the carborane-thiol protected copper nanoclusters.
-
The product can be precipitated and purified by crystallization.[4]
Caption: Synthesis of Functionalized Nanoclusters.
Application Note III: Decaborane Thiols for Self-Assembled Monolayers (SAMs)
Application: Formation of ordered, hydrophilic surfaces on noble metal substrates.
Background: Decaborane thiols are borane clusters with one or more thiol groups that can form self-assembled monolayers (SAMs) on metal surfaces such as gold and silver.[6] The thiol group acts as an anchor to the metal surface, while the decaborane cage provides a well-defined structure. The exposed face of the nido-decaborane cluster is hydrophilic, allowing for further chemical modifications.[7]
Key Features:
-
Forms well-ordered monolayers on gold and silver.[6]
-
Creates hydrophilic surfaces.[6]
-
The exposed surface of the SAM is chemically reactive, allowing for further functionalization.[7]
Quantitative Data Summary
| Substrate | Decaborane Thiol Derivative | Wetting Angle (Water) | Reference |
| Silver | [1-(HS)-nido-B₁₀H₁₃] | 57.7° | [6] |
| Silver | [2-(HS)-nido-B₁₀H₁₃] | 55.3° | [6] |
| Silver | [1,2-(HS)₂-nido-B₁₀H₁₂] | 55.3° | [6] |
Experimental Protocol: Formation of Decaborane Thiol SAMs on Gold
Objective: To form a self-assembled monolayer of a decaborane thiol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-on-glass)
-
Decaborane thiol (e.g., [1-(HS)-nido-B₁₀H₁₃])
-
Ethanol (200 proof)
-
Dichloromethane (freshly distilled)
-
Nitrogen gas
-
Clean glass vials with sealable caps
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by copious rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the decaborane thiol in a suitable solvent like ethanol or dichloromethane.[8]
-
SAM Formation: Immerse the clean gold substrate into the thiol solution in a clean, sealed container.
-
Inert Atmosphere: Purge the container with dry nitrogen gas to minimize oxidation.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure a well-ordered monolayer.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any physisorbed molecules.[9]
-
Drying: Dry the substrate with a stream of dry nitrogen.[9]
-
Storage: Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere.[9]
Caption: Formation of a Self-Assembled Monolayer.
References
- 1. Buy Boron sulfide (EVT-3478623) | 12007-33-9 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carborane-thiol protected copper nanoclusters: stimuli-responsive materials with tunable phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pradeepresearch.org [pradeepresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring the structural evolution of Cu–thiolate nanoclusters and their property correlations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. if.tugraz.at [if.tugraz.at]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Handling and Storage of Boranethiol and Related Compounds
Disclaimer: The term "boranethiol" does not refer to a standard, well-defined chemical compound. This document provides protocols for representative thiol and borane compounds, as well as a generalized protocol for a hypothetical compound class containing both borane and thiol functionalities. These guidelines are intended for experienced researchers and professionals in drug development and should be adapted to the specific properties of the material in use.
Section 1: Protocol for Handling and Storage of 1-Butanethiol
1-Butanethiol (n-butyl mercaptan) is a volatile, colorless liquid with a strong, unpleasant odor.[1] It is a crucial intermediate in organic synthesis.[1] Proper handling and storage are essential due to its flammability and toxicity.
Hazard Identification and Safety Precautions
Hazards:
-
Flammability: Highly flammable liquid and vapor.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]
-
Toxicity: Harmful if swallowed or inhaled.[2][3] May cause respiratory irritation, drowsiness, or dizziness.[3]
-
Irritation: Causes skin and serious eye irritation.[4]
-
Odor: Extremely strong and foul odor.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or apron.[4][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4][6] If exposure limits are exceeded, use a NIOSH-approved respirator.[5]
Handling Protocol
-
Work Area: All manipulations should be conducted in a well-ventilated chemical fume hood.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][6] Use non-sparking tools and explosion-proof equipment.[4][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
-
Transfers: Use a closed system or proper dispensing equipment to minimize vapor release.
-
Decontamination: Prepare a bleach solution (10% sodium hypochlorite) to neutralize any spills and decontaminate glassware and surfaces. Thiols have a strong odor, and bleach is effective for odor control.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][4][6]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[2]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Quantitative Data for 1-Butanethiol
| Property | Value |
| CAS Number | 109-79-5 |
| Molecular Formula | C4H10S |
| Flash Point | 2 °C (35.6 °F) |
| Boiling Point | 98 °C (208 °F) |
| Storage Temperature | 2-8 °C (Recommended for some suppliers) |
Section 2: Protocol for Handling and Storage of Borane-Tetrahydrofuran Complex
Borane-tetrahydrofuran complex (BH3·THF) is a widely used reducing agent in organic synthesis. It is a colorless liquid, highly reactive, and sensitive to air and moisture.
Hazard Identification and Safety Precautions
Hazards:
-
Flammability: Highly flammable liquid and vapor.[3] In contact with water, it releases flammable gases that may ignite spontaneously.[3][7]
-
Reactivity: Reacts violently with water.
-
Toxicity: Harmful if swallowed.[3][7] Causes serious eye damage and skin irritation.[7] May cause respiratory irritation.[3][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant and chemical-resistant gloves and clothing.
-
Respiratory Protection: Use in a chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.
Handling Protocol
-
Inert Atmosphere: Handle under an inert gas (e.g., nitrogen or argon) at all times.[2] Use of a Schlenk line or glovebox is recommended.
-
Moisture Exclusion: Use dry glassware and solvents to prevent reaction with water, which liberates flammable hydrogen gas.
-
Transfers: Transfer using a syringe or cannula techniques.
-
Quenching: Unused or excess borane complex must be quenched safely. A common method is the slow addition of an alcohol (e.g., methanol or isopropanol) at a low temperature, followed by a water quench. This should be done in a fume hood with appropriate shielding.
Storage Protocol
-
Container: Store in a tightly closed container, often under a positive pressure of inert gas.
-
Location: Store in a cool, dry, well-ventilated, and flameproof area.
-
Temperature: Refrigeration at 2-8 °C is recommended for long-term storage to maintain stability.[2]
-
Incompatible Materials: Store away from water, oxidizing agents, acids, and alcohols.
Quantitative Data for Borane-Tetrahydrofuran Complex (1M in THF)
| Property | Value |
| CAS Number | 14044-65-6 |
| Molecular Formula | BH3·C4H8O |
| Flash Point | -17 °C (1.4 °F) |
| Storage Temperature | 2-8 °C |
Section 3: Generalized Protocol for a "this compound" Compound
This section provides a generalized protocol for a hypothetical compound class possessing both borane and thiol functionalities. Such a compound would likely be highly reactive and require stringent handling procedures.
Hazard Identification and Safety Precautions
Combined Hazards:
-
Extreme Flammability: The presence of a borane moiety suggests high flammability and potential for spontaneous ignition in air (pyrophoricity), especially if the borane is uncomplexed.
-
Reactivity with Air and Water: Likely to be highly sensitive to both air (oxidation of the thiol and borane) and moisture (reaction with the borane).
-
Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin, combining the hazards of both functional groups.
-
Odor: A strong, unpleasant odor is expected due to the thiol group.
Personal Protective Equipment (PPE):
-
Full Protection: A combination of flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves is mandatory.
-
Respiratory Protection: Work must be conducted in a glovebox or a high-performance chemical fume hood.
Handling Protocol
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox).
-
Strict Moisture and Air Exclusion: Use of rigorously dried solvents and glassware is critical.
-
Safe Quenching and Disposal: Develop a specific quenching protocol before starting any experiment. This may involve a multi-step process to safely neutralize both the borane and thiol functionalities.
-
Odor Control: Have a bleach or other suitable oxidizing solution ready for immediate decontamination of any spills and for cleaning glassware to mitigate the thiol odor.
Storage Protocol
-
Container: Store in a tightly sealed container, such as a Sure/Seal™ bottle, under a positive pressure of inert gas.
-
Location: Store in a cool, dry, and explosion-proof cabinet.
-
Temperature: Refrigeration is likely required to maintain stability.
-
Segregation: Store away from all other chemicals, particularly oxidizers, acids, bases, and protic solvents.
Section 4: Experimental Protocols
Representative Experiment: Hydroboration-Oxidation of an Alkene
This protocol describes the hydroboration of an alkene (1-octene) using borane-tetrahydrofuran complex, followed by oxidation to the corresponding alcohol (1-octanol).
Materials:
-
1-Octene
-
Borane-tetrahydrofuran complex (1M in THF)
-
Sodium hydroxide (3M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a nitrogen atmosphere.
-
Addition of Alkene: Add 1-octene (e.g., 10 mmol) and anhydrous THF (20 mL) to the flask via syringe. Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add the borane-THF solution (e.g., 11 mL of 1M solution, 11 mmol) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3M NaOH solution (4 mL), followed by the dropwise addition of 30% H2O2 (4 mL). Caution: The oxidation is exothermic. Maintain the temperature below 40 °C.
-
Workup: After the addition of the oxidizing agents, stir the mixture at room temperature for 1 hour. Add diethyl ether (30 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-octanol. The product can be further purified by distillation or column chromatography.
Section 5: Visualizations
References
- 1. web.mit.edu [web.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 5. A new family of metal borohydride ammonia borane complexes: Synthesis, structures, and hydrogen storage properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
Application Notes and Protocols for Boranethiol Functionalization in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of therapeutic agents with boron-containing moieties is a rapidly advancing field, primarily driven by the unique potential of Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer treatment that utilizes a non-radioactive isotope, boron-10 (¹⁰B), which, when irradiated with low-energy neutrons, undergoes a nuclear capture reaction.[1][2][3] This reaction produces high-energy alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which have a very short path length of approximately 5–9 μm—the diameter of a single cell.[3][4] This localized release of cytotoxic energy allows for the selective destruction of tumor cells that have accumulated ¹⁰B, while sparing adjacent healthy tissue.[1][2][3]
A critical component for successful BNCT is the development of boron delivery agents that can selectively target and accumulate within tumor cells.[2][5] While "boranethiol" is not a standard chemical term, it aptly describes a class of molecules central to this effort: boron-containing compounds, such as carboranes or boronic acids, that are functionalized with thiol (-SH) groups. These thiol groups serve as versatile chemical handles for bioconjugation, allowing the boron clusters to be attached to targeting ligands like antibodies, peptides, or nanoparticles.[6][7] The most common conjugation strategy involves the reaction of a thiol with a maleimide group, which forms a stable thioether bond under physiological conditions.[8][]
These application notes provide an overview of the quantitative data, experimental protocols, and key biological pathways associated with the development and evaluation of thiol-functionalized boron agents for targeted therapy.
Data Presentation
Quantitative assessment of efficacy and targeting is crucial for the development of boron delivery agents. Key parameters include in vitro cytotoxicity (IC50), in vivo tumor growth inhibition, and biodistribution ratios. For a boron agent to be considered promising, it should ideally deliver approximately 20–50 μg of ¹⁰B per gram of tumor tissue and achieve tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) concentration ratios greater than 3:1.[1][5]
| Compound/Platform | Cell Line / Animal Model | IC50 | Reference |
| Borax | HepG2 (Human liver cancer) | 22.6 mM | [10] |
| Boric Acid | Medullary Thyroid Cancer Cells | 35 µM | [11] |
| meta-closo-carboranylanilinoquinazoline | EGFR-mutant cancer cells | 7.19 - 9.23 µM | [12] |
| Peptidyl Boronic Acids (e.g., Leuboronate) | Chymotrypsin Inhibition | Lower than Bortezomib | [13] |
Table 1. In Vitro Cytotoxicity of Various Boron-Containing Compounds.
| Delivery Agent | Animal Model | Boron Concentration in Tumor | Tumor-to-Blood (T/B) Ratio | Tumor Growth Inhibition | Reference |
| Boronated Liposomes | Mouse Tumor Model | 73.2–77.6 µg ¹⁰B/g | Not Reported | 330% growth in 25 days (vs. 3963% in control) | [1] |
| Anti-EGF-¹⁰BPO₄ Nanoparticles | Head and Neck Cancer Model | 63 µg ¹⁰B/g | 4.27 | 72% cellular death (vs. 30% with BPA) | [1] |
| Carboranyl Phosphatidylcholine Liposome | Mouse Tumor Model | Not Reported | 4 ± 0.3 | Suppressed tumor growth post-irradiation | [1] |
| Boronophenylalanine (BPA) | Human Oral Carcinoma Xenograft | Variable | ~2.51 | Not Reported | [2] |
Table 2. In Vivo Efficacy and Biodistribution of Boron Delivery Agents.
Experimental Workflows and Signaling Pathways
The development of a targeted boron delivery agent follows a logical progression from chemical synthesis and bioconjugation to rigorous in vitro and in vivo evaluation. The ultimate therapeutic effect of many of these agents, particularly in BNCT, is the induction of cell death, often through apoptosis.
Figure 1. Experimental workflow for developing targeted boron agents.
A prevalent strategy for creating these targeted agents is the conjugation of a thiol-containing boron compound to a targeting moiety, such as an antibody, that has been engineered to present a reactive maleimide group.
Figure 2. Bioconjugation via thiol-maleimide chemistry.
Studies have shown that some boron compounds can induce apoptosis by modulating key signaling pathways.[11] Treatment can lead to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]
Figure 3. Generalized apoptotic signaling pathway modulated by boron agents.
Experimental Protocols
Protocol 1: Functionalization of an Antibody with a Thiol-Containing Boron Compound
This protocol describes a general method for conjugating a thiol-containing boron agent to an antibody via maleimide chemistry.
Materials:
-
Monoclonal antibody (carrier-free, in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized boron compound (e.g., maleimide-PEG-carborane)
-
Phosphate buffer (100 mM, pH 7.2) with 150 mM NaCl and 10 mM EDTA
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
DMSO (anhydrous)
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 2-5 mg/mL in the phosphate buffer. b. Add a 20-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.[] d. Remove excess TCEP by buffer exchange into fresh phosphate buffer using a desalting column according to the manufacturer's protocol.
-
Conjugation Reaction: a. Immediately after reduction, determine the antibody concentration. b. Dissolve the maleimide-functionalized boron compound in a minimal volume of DMSO. c. Add a 10-fold molar excess of the dissolved boron compound to the reduced antibody solution. d. Gently mix and incubate at room temperature for 1-2 hours, protected from light. The reaction is specific for thiols at a pH between 6.5 and 7.5.[]
-
Purification: a. Remove unreacted boron compound by passing the reaction mixture through a desalting column, exchanging the buffer to a desired storage buffer (e.g., PBS, pH 7.4). b. Collect the purified antibody-boron conjugate.
-
Characterization and Storage: a. Determine the final protein concentration (e.g., via BCA assay) and the degree of labeling (boron-to-antibody ratio) using methods outlined in Protocol 2. b. Store the conjugate at 4°C.
Protocol 2: Characterization of Boron-Conjugate
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of boron structures in the final conjugate.
-
Method: Acquire spectra of the unconjugated antibody, the boron agent, and the final conjugate. Look for characteristic peaks of borate (BO₃ and BO₄) structures, which can be differentiated from boron trioxide.[14][15] The conjugate's spectrum should show a combination of antibody and boron agent peaks.
2. Mass Spectrometry (MS):
-
Purpose: To confirm successful conjugation and determine the distribution of species with different drug-to-antibody ratios (DAR).
-
Method: Use techniques like MALDI-TOF or ESI-MS on the deglycosylated, reduced antibody conjugate. Compare the mass spectra of the unconjugated and conjugated antibody. The mass shift will correspond to the number of boron moieties attached.
3. Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the purity and aggregation state of the conjugate.
-
Method: Run the conjugate on an SEC column. A single, sharp peak indicates a homogenous, non-aggregated product. Compare the retention time to the unconjugated antibody.
4. Boron Quantification (ICP-MS):
-
Purpose: To accurately measure the boron concentration and calculate the precise boron-to-antibody ratio.
-
Method: Digest a known concentration of the conjugate and analyze the boron content using Inductively Coupled Plasma Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity and Cellular Uptake Analysis
Materials:
-
Cancer cell line of interest (e.g., SAS human oral carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Antibody-boron conjugate and unconjugated antibody (control)
-
Cell viability reagent (e.g., WST-1 or MTT)
-
96-well plates
Procedure (Cytotoxicity - WST-1 Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the antibody-boron conjugate and controls in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubate for 48-72 hours under standard culture conditions.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Procedure (Cellular Boron Uptake):
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Incubate the cells with a defined concentration of the antibody-boron conjugate for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Harvest the cells by trypsinization and count them.
-
Prepare cell lysates for ICP-MS analysis to determine the boron concentration per cell.
Protocol 4: In Vivo Biodistribution Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., SAS cells)
-
Antibody-boron conjugate
-
Sterile saline for injection
Procedure:
-
Tumor Implantation: a. Subcutaneously inject approximately 2-5 x 10⁶ tumor cells into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Conjugate Administration: a. Randomize mice into groups for different time points. b. Administer a single dose of the antibody-boron conjugate via intravenous (tail vein) injection at a specified dose (e.g., 20 mg/kg).[16]
-
Tissue Collection: a. At predetermined time points post-injection (e.g., 2, 24, 48, 72 hours), euthanize a group of mice. b. Collect blood samples via cardiac puncture. c. Excise the tumor and key normal tissues (e.g., liver, kidneys, spleen, muscle, skin).[17] d. Weigh each tissue sample.
-
Boron Quantification and Analysis: a. Analyze the boron concentration in each blood and tissue sample using ICP-MS. b. Calculate the boron concentration as µg of ¹⁰B per gram of tissue. c. Determine the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios at each time point to assess targeting specificity.[16][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Neutron Capture Therapy: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theranostics in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron nitride nanotubes and their functionalization via quinuclidine-3-thiol with gold nanoparticles for the development and enhancement of the HPLC performance of HPLC monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Effects of Boric Acid on Cell Cycle, Apoptosis, and miRNAs in Medullary Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Macro- and Microdistributions of Boron Drug for Boron Neutron Capture Therapy in an Animal Model | Anticancer Research [ar.iiarjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Borane-Mediated Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are versatile and highly selective reducing agents in organic synthesis.[1][2] Their utility is particularly pronounced in the pharmaceutical and drug development industries, where precise molecular modifications are paramount. Boranes exhibit a unique reactivity profile, enabling the reduction of specific functional groups, often in the presence of others that are sensitive to different types of reducing agents.[1] This chemoselectivity makes borane a critical tool for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). These application notes provide an overview of common borane-mediated reactions, detailed experimental protocols, and data interpretation guidelines.
Core Applications in Drug Development
Boron-containing compounds have emerged as significant players in medicinal chemistry.[3][4] The unique electronic properties of boron, particularly its vacant p-orbital, allow for novel interactions with biological targets.[3] Borane and its derivatives are not only used as reagents in the synthesis of organic molecules but are also integral components of certain therapeutic agents. For instance, the development of boronic acid-containing drugs like bortezomib has highlighted the potential of organoboron compounds in medicine.[4] Furthermore, the ability of boron to participate in neutron capture therapy offers a unique modality for cancer treatment.[5]
Data Presentation: Chemoselectivity of Borane Reducing Agents
The following table summarizes the reactivity of borane complexes with various functional groups, providing a guide for planning selective reductions in multi-functionalized molecules.
| Functional Group | Reactivity with Borane (BH₃·THF or BH₃·SMe₂) | Typical Product | Notes |
| Aldehydes | Rapid reduction | Primary Alcohol | Can be selectively reduced in the presence of ketones with careful control of reaction conditions.[6] |
| Ketones | Moderate reduction | Secondary Alcohol | Reduction is generally slower than that of aldehydes.[6] |
| Carboxylic Acids | Rapid reduction | Primary Alcohol | A key advantage over many other reducing agents like NaBH₄.[1] |
| Amides | Moderate to slow reduction | Amine | Useful for the synthesis of various amine-containing compounds.[1] |
| Esters | Generally unreactive | No reaction | This orthogonality is frequently exploited in synthetic strategies.[1] |
| Lactones | Generally unreactive | No reaction | Similar to esters, lactones are typically stable to borane reduction.[1] |
| Nitriles | Slow reduction | Primary Amine | Requires harsher conditions compared to carbonyl reductions. |
| Alkenes/Alkynes | Hydroboration | Organoborane | This reaction is a cornerstone of organoboron chemistry, leading to a variety of functionalized products upon oxidation or protonolysis.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone
This protocol describes a general method for the reduction of a carbonyl compound to the corresponding alcohol using a borane-dimethyl sulfide complex.
Materials:
-
Aldehyde or Ketone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (0.5-1.0 equiv for aldehydes, 1.0-1.5 equiv for ketones) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. Caution: Hydrogen gas is evolved.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid
This protocol outlines the reduction of a carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.
Materials:
-
Carboxylic Acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (10-20 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (2.0-3.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: Vigorous hydrogen evolution will occur.
-
Add 1 M NaOH solution and stir for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography.
Visualizations
Experimental Workflow for Borane Reduction
Caption: General workflow for a typical borane reduction experiment.
Mechanism of Carbonyl Reduction by Borane
Caption: Simplified mechanism of carbonyl reduction by borane.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Boranethiol Derivatives in Advanced Polymer Synthesis
Introduction
The incorporation of boron clusters into polymer backbones offers a versatile platform for the development of novel materials with unique and enhanced properties. Boranethiol derivatives, serving as key building blocks, enable the synthesis of polymers with applications ranging from thermally stable coatings to advanced biomedical devices. This document provides an overview of the applications and detailed protocols for the synthesis of boraneth-iol-functionalized polymers. The introduction of borane clusters can significantly improve the chemical and thermal stability of traditional polymers and impart specific functionalities such as photoluminescence, chemical sensing, and utility in Boron Neutron Capture Therapy (BNCT).[1][2]
Applications of this compound-Containing Polymers
The distinctive properties of this compound-derived polymers make them suitable for a variety of high-performance applications:
-
Heat-Resistant Materials: Polymers incorporating carborane cages, a type of borane cluster, exhibit exceptional thermal and oxidative stability, making them ideal for applications in harsh environments such as aerospace components and high-temperature coatings.[1][2][3]
-
Semiconductors with Tunable Properties: Carborane-based polymers can be engineered to create a novel class of semiconductors. By polymerizing carboranes with aromatic species, it is possible to create materials with reduced band gaps and enhanced charge carrier mobility, suitable for applications in neutron detection and photocatalysis.[4]
-
Biomedical Applications (BNCT): The high boron content in these polymers makes them promising agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. Carborane-containing polymers can be designed as drug carriers with low cytotoxicity.[3]
-
Chemical Sensors: The unique electronic properties of borane clusters can be harnessed to develop polymers for chemical sensing applications.[1][2]
-
Enhanced Polymer Frameworks: Introducing borane clusters into polymeric frameworks can significantly improve the chemical and thermal stability of the base polymers.[1][2]
Quantitative Data Summary
The following table summarizes key properties of representative this compound-derived polymers as reported in the literature.
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Applications | Reference |
| Carborane-Polysiloxane | Disubstituted Carborane, Dichlorosilane | Step-Growth Polymerization | High thermal stability, flame resistance | High-temperature elastomers, gaskets, wire coatings | [5] |
| Carborane-Aromatic Polymer | Carboranes, Benzene, Aniline | Plasma-Assisted Polymerization | Tunable bandgap, enhanced charge scattering lifetimes | Semiconductors, neutron detectors | [4] |
| Boronic Acid-Containing Copolymer | N-acryloyl-m-aminophenylboronic acid, N,N-dimethylacrylamide | Free Radical Polymerization | Saccharide responsiveness, forms hydrogels with PVA | Glucose sensors, drug delivery systems | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Reactive Polymer Scaffold via RAFT Polymerization
This protocol describes the synthesis of a homopolymer scaffold that can be subsequently functionalized with this compound derivatives. The use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the creation of well-defined polymers.[7]
Materials:
-
Pyridyldisulfide ethylmethacrylate (PDSMA) (monomer)
-
2-(2-cyanopropyl) dithiobenzoate (CPDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
This compound derivative (for post-polymerization modification)
-
Reducing agent (e.g., dithiothreitol, DTT)
Procedure:
-
Monomer, RAFT Agent, and Initiator Preparation: In a Schlenk flask, dissolve PDSMA, CPDB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully controlled to target a specific molecular weight and low polydispersity. A typical ratio is 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C to initiate polymerization. Allow the reaction to proceed for the desired time (e.g., 8-24 hours), depending on the target conversion.
-
Termination and Precipitation: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Purification: Isolate the polymer by centrifugation or filtration. Redissolve the polymer in a small amount of dioxane and re-precipitate it in methanol to remove unreacted monomer and initiator fragments. Repeat this step twice.
-
Drying: Dry the purified poly(pyridyldisulfide ethylmethacrylate) (PPDSMA) scaffold under vacuum to a constant weight.
-
Post-Polymerization Modification with this compound:
-
Dissolve the PPDSMA scaffold in a suitable solvent (e.g., THF, DMF).
-
In a separate flask, prepare a solution of the desired this compound derivative.
-
Add a reducing agent, such as DTT, to the polymer solution to cleave the pyridyldisulfide groups and generate free thiol groups.
-
Add the this compound solution to the activated polymer. The thiol-disulfide exchange reaction will covalently attach the borane moiety to the polymer backbone.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Final Purification: Purify the this compound-functionalized polymer by dialysis or precipitation to remove excess reagents.
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a this compound-functionalized polymer.
Logical Relationship of Polymer Properties and Applications
Caption: Relationship between properties and applications of this compound polymers.
References
- 1. Introducing borane clusters into polymeric frameworks: architecture, synthesis, and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carborane-Containing Polymers: Synthesis, Properties, and Applications | Semantic Scholar [semanticscholar.org]
- 4. Carborane-based polymers: a novel class of semiconductors with tunable properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. primaryinfo.com [primaryinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of versatile thiol-reactive polymer scaffolds via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Boranethiols
Disclaimer: Scientific literature specifically detailing the purification of "boranethiol" (H₃B-SH) and its simple derivatives is limited. This guide is therefore based on the established chemical principles for handling and purifying highly reactive, air-sensitive compounds, particularly borane adducts and thiols. The protocols and data presented are illustrative and should be adapted based on the specific properties of the this compound derivative being purified.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying boranethiols?
A1: Boranethiols are expected to be highly reactive and unstable, presenting several purification challenges:
-
Air and Moisture Sensitivity: Borane complexes can react with atmospheric moisture and oxygen.[1] The borane moiety is susceptible to hydrolysis, and the thiol group can be readily oxidized to form disulfides.
-
Thermal Instability: Borane adducts can be thermally sensitive, potentially decomposing or rearranging upon heating.
-
Reactivity with Solvents and Stationary Phases: The Lewis acidic nature of borane and the nucleophilicity of the thiol can lead to reactions with protic solvents (e.g., alcohols) or interaction with silica gel during chromatography.[1][2]
-
Volatility and Odor: Low molecular weight thiols are often volatile and possess strong, unpleasant odors, requiring specialized handling techniques.[3]
Q2: What general handling precautions should be taken?
A2: Due to their likely reactivity, all manipulations of boranethiols should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][4] All solvents and reagents must be rigorously dried and degassed before use.[5]
Q3: Can I use standard silica gel column chromatography for purification?
A3: Standard silica gel chromatography is often challenging for highly reactive compounds. Silica gel has surface silanol groups (Si-OH) that are acidic and can potentially decompose borane adducts. Furthermore, exposure to air during column packing and running can lead to oxidation of the thiol.[2] If chromatography is necessary, consider using deactivated (e.g., base-washed) silica or alumina, or performing the chromatography under inert and anhydrous conditions.[5]
Q4: What are the most promising purification techniques for boranethiols?
A4: For highly reactive and thermally sensitive compounds, the following methods are generally preferred:
-
Crystallization/Precipitation: This is often the most effective method for obtaining high-purity crystalline solids. It can be performed at low temperatures to minimize degradation. Techniques like vapor diffusion or solvent layering can yield high-quality crystals.[4]
-
Distillation/Sublimation: For volatile boranethiols, vacuum distillation or sublimation can be effective, provided the compound is thermally stable enough under the required conditions.
-
Inert Atmosphere Chromatography: If chromatography is unavoidable, it must be performed in a closed system under an inert atmosphere to prevent decomposition.
Troubleshooting Guides
Low or No Product Recovery
| Possible Cause | Recommended Solution |
| Product is volatile and lost during solvent removal. | Use a cold trap during solvent evaporation under vacuum. Minimize the time the product is under high vacuum. |
| Product decomposed on the chromatography column. | Avoid silica gel if possible. Try a more inert stationary phase like alumina (neutral or basic). Pre-treat the stationary phase by washing with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then dry thoroughly. Run the column quickly. |
| Product is water-soluble and was lost during aqueous workup. | If an aqueous workup is necessary, ensure the organic solvent is appropriate for extraction. Back-extract the aqueous layer with a fresh portion of organic solvent. If possible, avoid aqueous workups altogether. |
| Product degraded due to exposure to air or moisture. | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use rigorously dried and degassed solvents. Perform all manipulations under nitrogen or argon.[1] |
Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Oxidation to disulfide. | This is indicated by a new compound with approximately double the molecular weight. Ensure all steps are performed under strictly anaerobic conditions.[2] Consider adding a small amount of a radical inhibitor if oxidation is suspected to be radical-mediated. |
| Hydrolysis of the borane group. | Characterized by the presence of boric acid or related species. Avoid all sources of water. Use anhydrous solvents and reagents. |
| Residual starting materials. | Optimize the reaction stoichiometry and conditions to drive the reaction to completion. If purification is by crystallization, try a different solvent system to improve the separation. |
| Solvent adducts. | Boranes can form adducts with certain solvents.[3] Choose purification solvents that are less likely to form stable adducts (e.g., alkanes, aromatic hydrocarbons). |
Experimental Protocols
Hypothetical Protocol: Purification of a Solid this compound Derivative by Crystallization
Objective: To purify a hypothetical solid this compound derivative (Product-BSH) from a reaction mixture containing non-polar impurities.
Materials:
-
Crude Product-BSH
-
Anhydrous, degassed toluene
-
Anhydrous, degassed pentane
-
Schlenk flask
-
Cannula and septum
-
Filter cannula (fritted glass filter stick)
-
Cold bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Assemble and flame-dry all glassware under vacuum. Allow to cool to room temperature under a positive pressure of argon.
-
Dissolution: In a glovebox or via a Schlenk line, transfer the crude Product-BSH to a Schlenk flask. Add a minimal amount of anhydrous toluene at room temperature to dissolve the solid completely.
-
Precipitation: While stirring, slowly add anhydrous pentane via cannula until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Warm the solution gently until it becomes clear again. Then, allow the flask to cool slowly to room temperature, followed by cooling in a -20 °C freezer, and finally in a -78 °C cold bath to maximize crystal formation.
-
Isolation: Once crystallization is complete, isolate the solid by cannula filtration. Keeping the flask with the crystals under a positive pressure of argon, insert a filter cannula and transfer the supernatant liquid to another Schlenk flask.
-
Washing: Wash the crystals by adding a small amount of cold pentane via cannula, agitating the slurry, and then removing the wash solvent via the filter cannula. Repeat this step two more times.
-
Drying: Dry the purified crystals under a high vacuum for several hours to remove any residual solvent.
-
Storage: Backfill the flask with argon and store the purified Product-BSH in a glovebox or a sealed container under an inert atmosphere.
Data Presentation
Table 1: Hypothetical Purification Outcomes for "Product-BSH"
| Method | Conditions | Yield (%) | Purity (%) (by ¹H NMR) | Notes |
| Silica Gel Chromatography | Hexane/Ethyl Acetate Gradient | 15 | 70 | Significant decomposition observed on the column. |
| Alumina Chromatography | Hexane/Toluene Gradient | 45 | 85 | Less decomposition than silica, but still some loss. |
| Crystallization | Toluene/Pentane | 75 | >98 | Slow cooling to -78 °C yielded needle-like crystals. |
| Sublimation | 50 °C, 0.1 mbar | 60 | >99 | Product must be thermally stable at this temperature. |
Mandatory Visualization
Diagram 1: General Experimental Workflow for this compound Purification
Caption: A generalized workflow for the synthesis and purification of boranethiols.
Diagram 2: Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues during this compound purification.
References
Boranethiol Long-Term Storage Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information for the long-term stabilization and storage of boranethiol. Given the compound's dual reactive moieties—a borane group susceptible to hydrolysis and a thiol group prone to oxidation—proper handling and storage are critical to maintain its integrity and activity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound primarily degrades via two pathways: oxidation of the thiol group (-SH) to form disulfide bridges (-S-S-), and hydrolysis or oxidation of the borane group (-BH3), especially in the presence of moisture and atmospheric oxygen.[1] These reactions lead to a loss of purity and reactivity.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored at or below -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[3][4] It is crucial to minimize exposure to light, moisture, and oxygen.
Q3: How can I tell if my this compound sample has degraded?
A3: Visual signs of degradation include a change in color, clumping of the powder (indicating moisture absorption), or a noticeable decrease in performance in experimental assays. Quantitative analysis via HPLC or thiol quantification assays (see Experimental Protocols) is the most reliable method to assess purity.[5][6]
Q4: Can this compound be stored in solution?
A4: Storing this compound in solution is generally not recommended for long-term periods due to increased rates of degradation. If short-term storage in solution is necessary, use an anhydrous, deoxygenated solvent and store at low temperatures (-80°C) under an inert atmosphere.[4]
Q5: What are the key safety precautions when handling this compound?
A5: this compound should be handled in a well-ventilated fume hood or, preferably, within a glovebox to maintain an inert atmosphere.[7][8] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Care should be taken to avoid inhalation of dust or contact with skin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced reactivity or poor experimental results. | 1. Degradation of this compound due to improper storage.[1][9]2. Contamination of the sample with water or oxygen.[10]3. Incorrect solvent or reaction conditions. | 1. Verify the purity of your this compound stock using the HPLC analysis protocol.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[11]3. Use anhydrous solvents and rigorously deoxygenated reaction mixtures. |
| Visible changes in the solid sample (e.g., discoloration, clumping). | 1. Oxidation of the thiol group.2. Absorption of atmospheric moisture.[10] | 1. Discard the degraded sample.2. Review storage procedures; ensure the container is properly sealed and stored under inert gas at the recommended temperature.[3] |
| Inconsistent results between different batches. | 1. Batch-to-batch variability in initial purity.2. Different storage histories leading to varied degradation levels. | 1. Always qualify a new batch by measuring its purity before use.2. Standardize storage and handling procedures across all batches. |
| Precipitate formation in this compound solutions. | 1. Formation of insoluble oxidized species (disulfides).2. Low solubility in the chosen solvent at storage temperature. | 1. Prepare fresh solutions before each experiment.2. If a precipitate is observed, gently warm the solution to room temperature under an inert atmosphere to see if it redissolves before use. |
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize the stability of solid this compound over a 12-month period under different storage conditions. Purity was assessed by HPLC analysis.
Table 1: Effect of Temperature and Atmosphere on this compound Purity (%)
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C, Inert Gas (Argon) | 99.5% | 99.2% | 98.9% | 98.5% |
| 4°C, Inert Gas (Argon) | 98.8% | 97.5% | 95.1% | 90.3% |
| 25°C, Inert Gas (Argon) | 95.2% | 88.1% | 75.6% | 58.4% |
| -20°C, Air | 97.1% | 92.3% | 85.4% | 72.1% |
| 25°C, Air | 85.3% | 65.7% | 40.2% | 15.8% |
Table 2: Effect of Stabilizers on this compound Purity (%) at 4°C in Air
| Stabilizer (0.1% w/w) | 1 Month | 3 Months | 6 Months | 12 Months |
| None | 94.5% | 86.2% | 73.0% | 55.1% |
| BHT (Butylated Hydroxytoluene) | 97.2% | 94.8% | 91.5% | 85.6% |
| EDTA (Ethylenediaminetetraacetic acid) | 96.8% | 93.5% | 89.1% | 82.3% |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol describes a reverse-phase HPLC method for quantifying the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Immediately dilute to a working concentration of 50 µg/mL with Mobile Phase A.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Analysis:
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Preparation of this compound for Long-Term Storage
This protocol outlines the procedure for aliquoting and storing this compound under an inert atmosphere.[7][12]
Materials:
-
This compound (bulk container)
-
Small, amber glass vials with PTFE-lined caps
-
Parafilm or vacuum grease
-
Glovebox or Schlenk line with a dry, inert gas supply (Argon is preferred over Nitrogen).[7][13]
Procedure:
-
Prepare the Environment:
-
Ensure the glovebox or Schlenk line is purged and has a low oxygen (<10 ppm) and moisture (<1 ppm) environment.[8]
-
-
Prepare Vials:
-
Oven-dry all vials and caps at 120°C for at least 4 hours.
-
Transfer the hot glassware to the glovebox antechamber or cool under a stream of inert gas on the Schlenk line.[11]
-
-
Aliquoting:
-
Inside the inert atmosphere, carefully transfer the desired amount of this compound into each pre-weighed vial.
-
Work quickly to minimize the time the bulk container is open.
-
-
Sealing:
-
Securely tighten the PTFE-lined caps on the vials.
-
For extra protection, wrap the cap-vial interface with Parafilm.
-
-
Storage:
-
Label each vial with the compound name, date, and quantity.
-
Place the sealed vials in a designated freezer at -20°C or below.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Decision tree for troubleshooting experiments.
Caption: Workflow for this compound purity analysis.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 8. ossila.com [ossila.com]
- 9. reddit.com [reddit.com]
- 10. media.msanet.com [media.msanet.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. jk-sci.com [jk-sci.com]
troubleshooting common side reactions in boranethiol synthesis
Technical Support Center: Boranethiol Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of molecules containing both borane and thiol functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing boranethiols?
The synthesis of boranethiols presents unique challenges due to the inherent reactivity of both the borane and thiol functional groups. The primary difficulties include:
-
Mutual Interference: The Lewis acidic nature of the boron atom and the nucleophilic and reducing nature of the thiol group can lead to undesired interactions and side reactions.
-
Instability: The B-S bond can be susceptible to hydrolysis and oxidation, and the borane group itself can be unstable under certain conditions.
-
Catalyst Poisoning: If transition metal catalysts are used (e.g., in cross-coupling reactions to introduce the boronic acid moiety), the thiol group can poison the catalyst.[1]
-
Purification Difficulties: The similar polarities of starting materials, byproducts, and the desired product can complicate purification.
Q2: What are some common side reactions to watch out for?
Several side reactions can occur, leading to low yields and impure products. Key side reactions include:
-
Oxidation of the Thiol: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R). This is a very common side reaction.
-
Borane Adduct Formation with the Thiol: The thiol can act as a Lewis base and form a stable adduct with the borane, which may be difficult to break.
-
Sulfur-Assisted Acylation of Boronic Acids: If acyl groups are used as protecting groups for the thiol, a side reaction can occur where the acyl group is transferred to the boronic acid.[1]
-
Protodeboronation: The acidic proton of the thiol can potentially lead to the cleavage of the C-B bond, especially in the presence of a base.
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which can complicate purification and stoichiometry.
Q3: Is it necessary to use protecting groups?
Yes, in most synthetic routes, the use of protecting groups for either the thiol, the borane moiety, or both is highly recommended.
-
Thiol Protection: Protecting the thiol group prevents it from interfering with reactions at the boron center and from poisoning catalysts. Common thiol protecting groups include acetyl (Ac) and 2-methoxyisobutyryl.[1]
-
Borane Protection: Boronic acids can be protected as boronate esters (e.g., pinacol esters) to increase their stability and prevent the formation of boroxines.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Thiol | 1. Protect the thiol group before introducing the boronic acid or performing any metal-catalyzed reactions.[1] 2. Use a higher catalyst loading, although this is less ideal due to cost and potential for more side reactions. |
| Instability of Borane Reagent | 1. Use a stable borane source, such as a borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BTHF) complex.[3] 2. Ensure all reagents and solvents are anhydrous, as moisture can decompose boranes. |
| Side Reaction Consumption | 1. Analyze crude reaction mixtures by LC-MS or NMR to identify major byproducts. 2. If disulfide formation is observed, perform the reaction under an inert atmosphere (N2 or Ar). 3. If sulfur-assisted acylation is suspected, consider a different thiol protecting group.[1] |
| Incorrect Reaction Conditions | 1. Optimize reaction temperature; some steps may require low temperatures to prevent decomposition. 2. Screen different solvents to improve solubility and reaction kinetics. |
Problem 2: Product is Impure After Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Disulfide Byproduct | 1. During workup, wash with a mild reducing agent like sodium bisulfite. 2. Optimize purification conditions (e.g., gradient, column packing) for better separation. |
| Presence of Boroxine | 1. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before purification.[2] 2. During workup, a mild acidic wash can sometimes help break up boroxines, but be cautious of protodeboronation. |
| Co-elution with Starting Material | 1. Ensure the reaction has gone to completion using TLC or LC-MS monitoring. 2. Adjust the polarity of the mobile phase in column chromatography for better separation. |
Experimental Protocols
Key Experiment: Protection of a Thiol with an Acetyl Group
This protocol describes a general procedure for the protection of a thiol group, which is a critical step in many this compound synthesis workflows to prevent side reactions.
Materials:
-
Thiol-containing starting material
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thiol-containing compound in anhydrous DCM under an inert atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude thioacetate can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: A generalized workflow for this compound synthesis.
References
Technical Support Center: Optimization of Boranethiol Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of boranethiols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems observed during boranethiol functionalization reactions, particularly in the context of palladium-catalyzed cross-coupling of thiol esters with boronic acids.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound functionalization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Boronic Acid/Ester Instability: Boronic acids and their esters can be prone to decomposition, especially if they are alkyl boronic acids.[1] It is crucial to use high-purity reagents. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, if instability is suspected.[1]
-
Thiol Ester Purity: Ensure the thiol ester starting material is pure and free from contaminants that could poison the catalyst.
-
-
Reaction Conditions:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is critical. For electron-rich substrates, ligands like those developed by Buchwald or trialkyl phosphines can accelerate oxidative addition.[1] The choice of ligand also significantly impacts the level of palladium leaching into the final product.[2]
-
Base Selection: The base plays a crucial role in the catalytic cycle. For anhydrous couplings with K3PO4, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[1]
-
Solvent: The choice of solvent can influence reaction efficiency. Common solvents for Suzuki-Miyaura couplings include dioxane, THF, DMF, and toluene, often with the addition of water.[3]
-
Temperature: Reactions are often run at elevated temperatures (e.g., 50-100 °C) to drive the reaction to completion.[4][5]
-
-
Workup and Purification:
-
Extraction: Confirm that your product is not being lost in the aqueous layer during extraction, especially if your molecule has some water solubility.[6]
-
Chromatography: Boronic esters are known to streak on silica gel, which can lead to product loss during purification.[6] Using a shorter column or treating the silica with boronic acid can help mitigate this issue.[6]
-
Q2: The palladium catalyst appears to be deactivating (turning black). What does this indicate and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation.
-
Understanding the Observation: While a color change to black is common for many palladium catalysts during the reaction, it can indicate a problem if the reaction stalls.[1]
-
Causes of Deactivation:
-
Oxygen Sensitivity: Many palladium(0) catalysts are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can be oxidized.
-
High Temperatures: Prolonged heating at very high temperatures can promote catalyst decomposition.
-
-
Preventative Measures:
-
Use of Robust Catalysts: Palladacycle catalysts can exhibit greater thermal stability and are less sensitive to air and water.[7]
-
Proper Degassing: Thoroughly degas all solvents before use to remove dissolved oxygen.
-
Ligand Selection: Employ bulky, electron-donating ligands that can stabilize the palladium center.[8]
-
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side product formation can complicate purification and reduce the yield of the desired product.
-
Homocoupling of Boronic Acids: A common side reaction is the formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.
-
Minimization: Running the reaction under strictly anaerobic conditions can reduce homocoupling.
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired arene.
-
Minimization: Use anhydrous solvents and ensure all reagents are dry. The choice of base can also influence the rate of protodeboronation.
-
-
Hydrolysis of Thiol Ester: The thiol ester starting material can be hydrolyzed, especially in the presence of a strong base and water.
-
Minimization: Use milder bases or anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing boronic acids and their esters?
A1: Proper handling and storage are crucial for maintaining the integrity of these reagents.
-
Storage: Store boronic acids and esters in a cool, dry place, preferably in a desiccator. Protect them from light.
-
Handling:
-
Avoid prolonged exposure to air and moisture.[9] Boronic acids are known to have oxidative instability, especially at physiological pH.[10][11]
-
Use in a well-ventilated area and wear appropriate personal protective equipment.[9]
-
For sensitive applications, it is advisable to use freshly opened or recently purified reagents.
-
Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?
A2: The optimal catalyst system depends on the electronic and steric properties of your thiol ester and boronic acid.
-
Electron-rich vs. Electron-poor Substrates: Electron-deficient halides generally make Suzuki couplings easier.[1] For electron-rich substrates, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.[1][8]
-
Steric Hindrance: Sterically hindered substrates may require catalysts with smaller ligands to allow for efficient coordination.
-
Screening: It is often necessary to screen a small number of catalyst/ligand combinations to identify the optimal system for a new reaction.
Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of intermediates and side products.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information about the purified product. ¹¹B NMR can be particularly useful for confirming the presence of the boron-containing moiety.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Data Presentation
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Thiol Ester-Boronic Acid Coupling
| Parameter | Condition | Reference |
| Palladium Precursor | Pd₂(dba)₃·CHCl₃ (0.003 mmol) | [4] |
| Ligand | Tris-2-furylphosphine (0.006 mmol) | [4] |
| Copper Co-catalyst | Cu(I) thiophene-2-carboxylate (0.750 mmol) | [4] |
| Boronic Acid | 0.550 mmol | [4] |
| Thiol Ester | 0.500 mmol | [4] |
| Solvent | THF (6 mL) | [4] |
| Temperature | 50 °C | [4] |
| Reaction Time | 18 h | [4] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Poor reagent quality | Use high-purity, fresh reagents. Consider converting boronic acid to a more stable ester. |
| Suboptimal catalyst/ligand | Screen different palladium precursors and phosphine ligands. | |
| Inefficient base | For K₃PO₄, add a small amount of water. | |
| Product loss during workup | Check aqueous layer for product. Use modified silica gel for chromatography. | |
| Catalyst Deactivation | Oxygen sensitivity | Use inert atmosphere and degassed solvents. |
| Ligand degradation | Use robust, electron-rich ligands. | |
| Side Product Formation | Homocoupling | Maintain anaerobic conditions. |
| Protodeboronation | Use anhydrous solvents and reagents. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of a Thiol Ester with a Boronic Acid: [4]
-
To a reaction vessel, add the thiol ester (0.500 mmol), copper(I) thiophene-2-carboxylate (0.143 g, 0.750 mmol), boronic acid (0.550 mmol), Pd₂(dba)₃·CHCl₃ (0.003 g, 0.003 mmol), and tris-2-furylphosphine (0.006 g, 0.006 mmol).
-
Flush the vessel with an inert gas (e.g., argon).
-
Add anhydrous tetrahydrofuran (THF) (6 mL) via syringe.
-
Stir the mixture at 50 °C for 18 hours.
-
After cooling to room temperature, add diethyl ether (15 mL).
-
Wash the organic suspension with 5% aqueous HCl (10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for this compound functionalization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boranethiol Stability in Reactions
Frequently Asked Questions (FAQs)
Q1: What are the common signs of boranethiol decomposition in my reaction?
A1: Decomposition can manifest in several ways:
-
Gas Evolution: The borane moiety can react with protic substances (like water or alcohols) to release hydrogen gas.[1]
-
Formation of White Precipitate: Hydrolysis of the borane group can lead to the formation of boric acid, which may appear as a white solid.[2]
-
Appearance of Disulfide Byproducts: The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers. This can often be detected by techniques like mass spectrometry or chromatography.
-
Inconsistent Reaction Yields: If the this compound is a key reagent, its decomposition will lead to lower than expected yields of your desired product.
-
Changes in Reaction Mixture pH: Decomposition pathways can consume or produce acidic or basic species, leading to a drift in the pH of the reaction medium.
Q2: What are the most likely decomposition pathways for boranethiols?
A2: Based on the chemistry of related compounds, two primary decomposition pathways are likely:
-
Decomposition of the Borane Moiety: Boranes are Lewis acids and are susceptible to reaction with Lewis bases. They are particularly reactive with protic compounds like water, alcohols, and even acidic C-H bonds, leading to hydrolysis and the release of hydrogen gas.[1][2] Concentrated solutions of some borane complexes can also be thermally unstable.
-
Oxidation of the Thiol Group: Thiols (-SH) can be readily oxidized, especially in the presence of atmospheric oxygen, to form disulfides (R-S-S-R). This process can be catalyzed by trace metals.
Q3: How should I properly store my this compound compounds?
A3: Proper storage is critical to prevent degradation.
-
Inert Atmosphere: Store all this compound compounds under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Low Temperature: Store at cool temperatures, typically in a refrigerator or freezer, to minimize thermal decomposition. Always check the supplier's specific storage recommendations.
-
Anhydrous Conditions: Ensure storage containers are scrupulously dried to prevent hydrolysis.
-
Opaque Containers: To prevent potential light-induced degradation, store in amber vials or other opaque containers.
Q4: What are the ideal reaction conditions to minimize decomposition?
A4: To maintain the integrity of your this compound during a reaction:
-
Inert Atmosphere: Always run reactions under a dry, inert atmosphere of argon or nitrogen.
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents.
-
Low Temperatures: If the reaction kinetics allow, running the reaction at lower temperatures can reduce the rate of decomposition.
-
Control of pH: Avoid strongly acidic or basic conditions unless required by the reaction, as these can promote hydrolysis or other side reactions.
-
Degassed Solvents: To prevent thiol oxidation, it is advisable to use solvents that have been degassed to remove dissolved oxygen.
Q5: Are there specific reagents that are incompatible with boranethiols?
A5: Yes, you should avoid:
-
Protic Reagents: Water, alcohols, and strong acids will react with the borane moiety.
-
Oxidizing Agents: Reagents like hydrogen peroxide, peracids, and even atmospheric oxygen can oxidize the thiol group.
-
Strong Lewis Bases: Depending on the nature of the borane complex, strong Lewis bases can potentially displace the thiol or other coordinating groups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant gas bubbling observed upon addition of reagent. | Hydrolysis of the borane group by residual water or other protic species. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under a strict inert atmosphere. |
| Reaction yields are low and inconsistent. | Decomposition of the this compound starting material before or during the reaction. | Verify the purity of the this compound before use. Re-purify if necessary. Strictly adhere to inert atmosphere and anhydrous conditions. Consider adding the this compound slowly to the reaction mixture at a low temperature. |
| Mass spectrometry analysis shows a peak corresponding to the disulfide dimer of the starting material. | Oxidation of the thiol group by atmospheric oxygen. | Use degassed solvents for the reaction. Ensure the inert atmosphere is maintained throughout the entire reaction and workup process. |
| A white, insoluble material forms in the reaction flask. | Formation of boric acid from the hydrolysis of the borane group. | This indicates significant water contamination. Review all solvent and reagent drying procedures. |
Quantitative Data Summary
The following table provides general guidelines for reaction parameters to minimize this compound decomposition, extrapolated from data on related borane complexes and thiols.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -78 °C to 25 °C | Lower temperatures generally slow decomposition rates. The optimal temperature will be reaction-dependent. |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with atmospheric oxygen and moisture.[1] |
| Solvent Water Content | < 50 ppm | Minimizes hydrolysis of the borane moiety. |
| pH Range | Neutral (6-8) | Extreme pH can catalyze decomposition of both the borane and potentially the thiol group.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen via a Schlenk line or manifold.
-
Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add anhydrous solvents and non-boranethiol reagents via cannula or syringe.
-
This compound Addition: Dissolve the this compound in anhydrous, degassed solvent in a separate flask under an inert atmosphere. Transfer this solution to the reaction flask via cannula.
-
Reaction: Maintain a positive pressure of the inert gas throughout the duration of the reaction.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
-
Solvent Placement: Place the anhydrous solvent in a robust flask with a stopcock.
-
Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with argon or nitrogen before use.
Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Hypothesized decomposition pathways for a generic this compound.
References
Technical Support Center: Scaling Up Boranethiol Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of boranethiols for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up boranethiol synthesis from bench-scale to preclinical quantities?
A1: The primary challenges include:
-
Exothermic Reactions: The formation of borane-sulfur adducts can be highly exothermic. Managing heat dissipation is critical to prevent runaway reactions and ensure product stability.
-
Reagent Handling: Borane precursors, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), can be pyrophoric and moisture-sensitive. Handling large quantities requires specialized equipment and adherence to strict safety protocols.
-
Maintaining Anhydrous Conditions: Boranethiols and their precursors are often sensitive to moisture, which can lead to decomposition and reduced yields. Ensuring all glassware, solvents, and reagents are scrupulously dry is paramount.
-
Purification: Removing unreacted starting materials, byproducts, and residual solvents from large batches of the product can be challenging. Column chromatography, which is common at the bench scale, may not be practical for multi-gram or kilogram-scale production. Alternative purification methods like crystallization or distillation may need to be developed and optimized.
-
Product Stability: Boranethiols can be unstable, particularly in the presence of air or moisture. Proper storage and handling procedures are crucial to prevent degradation.
Q2: What are the key safety precautions to consider when working with borane reagents on a larger scale?
A2: Key safety precautions include:
-
Working in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Using an inert atmosphere (e.g., nitrogen or argon) for all reactions and transfers to prevent contact with air and moisture.
-
Having appropriate quenching agents (e.g., isopropanol or acetone) and fire extinguishing equipment readily available.
-
Avoiding the use of water to quench reactions involving large amounts of borane reagents, as this can generate flammable hydrogen gas.
Q3: How can I monitor the progress of my this compound synthesis reaction on a large scale?
A3: Several analytical techniques can be used to monitor reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can provide quantitative information about the reaction progress and the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile boranethiols, often after derivatization to improve stability and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): Can be used for non-volatile boranethiols, but care must be taken to choose a suitable column and mobile phase to avoid on-column degradation.
Q4: What are the typical storage conditions for this compound compounds?
A4: Boranethiols should be stored in a cool, dry, and dark place under an inert atmosphere. They are typically stored in airtight containers, such as amber glass bottles with Teflon-lined caps, in a refrigerator or freezer.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive Borane Reagent | Titrate the borane reagent before use to determine its exact concentration. Purchase fresh reagent if necessary. |
| Incomplete Reaction | Monitor the reaction by TLC or NMR to confirm the consumption of starting materials. If the reaction has stalled, consider increasing the reaction time or temperature. |
| Product Loss During Workup | Boranethiols can be volatile or water-soluble. Check all layers and washes for the presence of the product. Use a rotovap with a cold trap to minimize loss of volatile products. |
| Side Reactions | Analyze the crude reaction mixture by NMR or GC-MS to identify any major byproducts. This can help in optimizing the reaction conditions to minimize side reactions. |
Problem 2: Product Decomposition
| Potential Cause | Troubleshooting Step |
| Exposure to Air or Moisture | Handle the product under an inert atmosphere at all times. Use degassed solvents for purification and storage. |
| Elevated Temperatures | Purify the product at the lowest possible temperature. If using column chromatography, consider performing it in a cold room. |
| Incompatible Purification Media | Some boranethiols may be unstable on silica gel. Consider using a different stationary phase, such as alumina, or an alternative purification method like crystallization. |
| Acidic or Basic Conditions | Boranethiols can be sensitive to acids and bases. Ensure that the workup and purification steps are performed under neutral conditions. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a generic this compound, based on literature for related borane-adduct syntheses. Actual values will vary depending on the specific thiol and reaction conditions.
| Parameter | Bench-Scale (1-10 mmol) | Preclinical Scale-Up (100-500 mmol) |
| Typical Yield | 75-95% | 60-85% |
| Purity (after purification) | >98% (by NMR) | >95% (by HPLC) |
| Reaction Time | 2-6 hours | 4-12 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to 40 °C (with careful monitoring) |
Experimental Protocols
Representative Protocol: Synthesis of an Amine-Boranethiol
This protocol describes a general procedure for the synthesis of a this compound adduct from a thiol-containing amine.
Materials:
-
Thiol-containing amine (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the thiol-containing amine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for this compound synthesis.
analytical techniques for detecting impurities in boranethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for detecting impurities in boranethiol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-related impurities: These arise from the synthesis process and may include unreacted starting materials, byproducts, and reagents. For example, impurities such as higher boranes (e.g., diborane, tetraborane) can be present if diborane is used as a starting material.[1]
-
Degradation products: this compound can degrade over time, especially when exposed to air, moisture, or elevated temperatures. Degradation can lead to the formation of oxidation products of the thiol group.
-
Elemental impurities: These are trace metals that may be introduced from raw materials, catalysts, or manufacturing equipment.[2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of non-volatile impurities and degradation products.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) to determine the overall purity of the sample.[5][6]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for the sensitive detection and quantification of elemental impurities at trace levels.
Q3: How can I quantify the purity of my this compound sample?
A3: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the purity of a substance without the need for a specific reference standard for each impurity.[5][6] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the this compound can be accurately determined.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Active sites in the injector or column.- Column overload.- Inappropriate injection temperature. | - Use a deactivated inlet liner.- Reduce the injection volume.- Optimize the injector temperature. |
| No peaks or very small peaks | - Leak in the system.- Incorrect syringe placement in the autosampler.- Degradation of the sample in the inlet. | - Perform a leak check.- Verify autosampler alignment.- Use a lower injector temperature. |
| Ghost peaks | - Contamination from the syringe, solvent, or previous injections.- Septum bleed. | - Run a blank analysis.- Use high-quality solvents.- Use a low-bleed septum. |
| Inconsistent retention times | - Fluctuation in carrier gas flow rate.- Column degradation. | - Check the gas supply and regulators.- Condition or replace the column. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Column contamination or aging.- High injection volume.- Mismatch between sample solvent and mobile phase. | - Wash or replace the column.- Reduce injection volume.- Dissolve the sample in the mobile phase. |
| Split peaks | - Clogged frit or partially blocked column.- Inconsistent mobile phase composition. | - Backflush or replace the column.- Ensure proper mobile phase mixing and degassing. |
| Baseline drift or noise | - Contaminated mobile phase or detector cell.- Fluctuation in pump pressure.- Temperature fluctuations. | - Use fresh, high-purity mobile phase.- Purge the pump and detector.- Use a column oven. |
| Changes in peak area | - Inconsistent injection volume.- Sample degradation in the autosampler. | - Check the autosampler for air bubbles.- Use a cooled autosampler if the sample is unstable. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of volatile organic impurities in this compound. Derivatization may be necessary for non-volatile boronic species.[2]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless injection) |
| Oven Program | - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final hold: 5 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 35-550 m/z |
Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or carbon tetrachloride) to avoid decomposition.[2]
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial for analysis.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is designed for the separation and quantification of non-volatile impurities and potential degradation products. Thiols may require derivatization to enhance detection.[7]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | - 0-5 min: 5% B- 5-20 min: 5% to 95% B- 20-25 min: 95% B- 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as appropriate for the impurities) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) for Purity Assessment
This protocol outlines the determination of this compound purity using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) and vortex to dissolve.
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard quantitative pulse program with a long relaxation delay (D1) |
| Relaxation Delay (D1) | 30 s (or 5 times the longest T1 of the signals of interest) |
| Number of Scans | 16 (or as needed for good signal-to-noise) |
| Spectral Width | Appropriate for observing all relevant signals |
Data Processing and Calculation:
-
Process the spectrum with baseline and phase correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 1: Hypothetical Quantitative Data for Potential Impurities in this compound
| Analytical Technique | Potential Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Diborane | 0.5 ppm | 1.5 ppm |
| GC-MS | Tetraborane | 1 ppm | 3 ppm |
| HPLC-UV | Thiol Oxidation Product 1 | 0.01% | 0.03% |
| HPLC-UV | Thiol Oxidation Product 2 | 0.01% | 0.03% |
| ICP-MS | Lead (Pb) | 0.05 ppb | 0.15 ppb |
| ICP-MS | Arsenic (As) | 0.1 ppb | 0.3 ppb |
| ICP-MS | Mercury (Hg) | 0.1 ppb | 0.3 ppb |
| ICP-MS | Palladium (Pd) | 0.2 ppb | 0.6 ppb |
Note: These are representative values and may vary depending on the specific instrumentation and method parameters.
Visualizations
Caption: Workflow for the comprehensive analysis of this compound impurities.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Boranethiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification protocols of boranethiol derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound derivatives, offering step-by-step solutions and detailed protocols.
Issue 1: Low Recovery or Decomposition During Silica Gel Chromatography
Question: My this compound derivative appears to be decomposing or irreversibly binding to the silica gel column, leading to low recovery. How can I mitigate this?
Answer: Decomposition on silica gel is a common issue for boronic acid derivatives due to the acidic nature of standard silica. The Lewis acidic boron center and the thiol group can interact strongly with silanols, leading to degradation or poor mobility.
Recommended Solutions:
-
Use Deactivated or Alternative Stationary Phases: Switch from standard silica gel to a less acidic or inert stationary phase.
-
Mobile Phase Modification: Add a competitive agent or a modifier to the eluent to reduce interactions with the stationary phase.
-
Chemical Derivatization: Convert the this compound derivative into a more stable intermediate that is easier to purify.
Quantitative Data Summary: Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase Modifier | Typical Recovery | Purity (by HPLC) | Notes |
| Standard Flash | Silica Gel | None | 10-40% | < 85% | High potential for streaking and decomposition. |
| Modified Flash | Silica Gel | 1% Triethylamine (TEA) | 60-85% | > 90% | TEA passivates acidic sites on silica. |
| Alternative Phase | Neutral Alumina | Hexane/EtOAc Gradient | 70-90% | > 95% | Good for less polar derivatives. |
| Derivatization | Diethanolamine Adduct | N/A (Crystallization) | 80-95% | > 98% | Requires subsequent hydrolysis step.[1][2] |
| Derivatization | K-Trifluoroborate Salt | N/A (Crystallization) | 85-98% | > 99% | Salt is often highly crystalline and stable.[2] |
Experimental Protocols
Protocol 1: Purification via Neutral Alumina Chromatography
-
Slurry Preparation: Prepare a slurry of neutral alumina (Brockmann I, ~150 mesh) in the initial, low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:EtOAc).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb this solution onto a small amount of alumina and evaporate the solvent to dryness. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding ethyl acetate (EtOAc). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity using HPLC and ¹H NMR.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude this compound derivative in diethyl ether (Et₂O). Add an equimolar amount of diethanolamine.
-
Crystallization: Stir the solution at room temperature. The diethanolamine adduct, which is often a crystalline zwitterion, should precipitate out of the solution.[1][2] The process can be aided by cooling the mixture to 0-4 °C.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with cold Et₂O.
-
Regeneration: To recover the purified this compound, dissolve the adduct in a biphasic mixture of EtOAc and 1M HCl (aq). The boronic acid will be in the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Issue 2: Product Streaking or Tailing on TLC and Columns
Question: My compound streaks badly on silica gel TLC plates, making it impossible to resolve from impurities during column chromatography. What causes this and how can I fix it?
Answer: Streaking is typically caused by strong interactions between the analyte and the stationary phase, which can be due to the Lewis acidic boron atom or the basicity of other functional groups in the molecule.[3]
Recommended Solutions:
-
Mobile Phase Doping: Add a small amount of a modifier to the eluent to saturate the active sites on the silica.
-
For acidic compounds (like boronic acids), adding a small amount of acetic acid or formic acid can improve peak shape.
-
For compounds with basic motifs (e.g., a pyridine ring), adding a small amount of triethylamine or pyridine can prevent tailing.[3]
-
-
Silica Gel Pre-treatment: Neutralize the silica gel before packing the column. A common method is to wash the silica with a dilute solution of an acid or base, followed by the mobile phase.[2]
Frequently Asked Questions (FAQs)
Q1: How should I store my purified this compound derivatives? A1: this compound derivatives can be sensitive to air and moisture. The boronic acid moiety can dehydrate to form boroxines (cyclic trimers), and the thiol group can oxidize to form disulfides. For long-term storage, it is best to keep the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C). Storing them as their more stable potassium trifluoroborate salts is also an excellent option.
Q2: My NMR spectrum looks complex and impure, even after purification. What could be the issue? A2: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines), especially in concentrated solutions or upon removal of water. This can lead to multiple sets of peaks in an NMR spectrum.[1] To simplify the spectrum, try adding a drop of D₂O to the NMR tube, which can break up the boroxine and show the monomeric species.
Q3: Can I use reverse-phase HPLC for purification? A3: Yes, reverse-phase (RP) HPLC can be used, but it has its challenges. Boronic acids are often quite polar and may have poor retention on standard C18 columns.[1][4] Using a mobile phase with a high aqueous component or an ion-pairing agent may be necessary. For boronate esters, which are more sensitive to hydrolysis, a high-pH mobile phase might be required to ensure stability during the run.[4]
Q4: What are the best analytical techniques to assess the purity of my final compound? A4: A combination of techniques is recommended.
-
RP-HPLC with UV/MS detection: Ideal for quantifying purity and identifying impurities.[4][5]
-
¹H and ¹¹B NMR Spectroscopy: Confirms the structure and can help identify boroxine formation.[4]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.
Visualizations
Experimental Workflow: General Purification Strategy
Caption: General workflow for selecting a purification strategy.
Troubleshooting Logic: Low Yield in Chromatography
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. chemicalforums.com [chemicalforums.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with boranethiol in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of boranethiol derivatives in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are boranethiols and why are they often poorly soluble in water?
A: While "this compound" is not a standard chemical classification, it typically refers to molecules containing both a boron atom (often as a boronic acid or a borane adduct) and a thiol (-SH) group. These compounds are of interest in drug development, including for applications like boron neutron capture therapy (BNCT) and as enzyme inhibitors.
The poor aqueous solubility generally stems from the molecule's overall hydrophobicity. Large organic scaffolds, non-polar side chains, and the neutral charge of a boronic acid group at low pH can all contribute to low water solubility, leading to challenges in experimental assays and formulation development.[1][2]
Q2: What are the primary strategies for solubilizing a hydrophobic this compound compound?
A: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds. The choice of method depends on the compound's properties and the requirements of the downstream application. The most common strategies include:
-
Use of Co-solvents: A water-miscible organic solvent is used to first dissolve the compound, which can then be diluted into the aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is soluble in water.[1][5] This is a widely used technique in the pharmaceutical industry to improve drug solubility and bioavailability.[6][7]
-
pH Adjustment: For this compound compounds containing ionizable groups, such as a boronic acid, adjusting the pH of the aqueous medium can significantly increase solubility. For example, raising the pH above the pKa of a boronic acid group will deprotonate it, forming a more soluble anionic boronate salt.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of a solid compound, which can improve the dissolution rate.[8][9]
Q3: How do I choose the best solubilization method for my experiment?
A: The ideal method depends on your experimental context, especially for in vitro and in vivo studies.
-
For cell-based assays: The primary concern is cytotoxicity. Co-solvents like DMSO can be toxic to cells at higher concentrations.[10] It is crucial to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%, to avoid artifacts.[11][12] Cyclodextrins are often considered more biocompatible and may be a better choice.[13]
-
For enzyme kinetics or binding assays: The solubilizing agent must not interfere with the protein or assay components. DMSO can sometimes bind to proteins or affect their stability.[14][15] It is essential to run proper vehicle controls (e.g., buffer with the same concentration of DMSO but without the compound) to account for any effects of the solvent.
-
For in vivo studies: Formulation is critical. Cyclodextrin complexes are often favored as they can improve a drug's pharmacokinetic profile.[4] Co-solvents may be used, but their concentrations must be kept within safe limits for animal administration.[12]
Troubleshooting Guides
Q: My this compound compound precipitated after I diluted my stock solution into my aqueous buffer. What should I do?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here is a step-by-step approach to troubleshoot this common issue.
-
Verify Stock Solution Integrity: Ensure your stock solution (e.g., in 100% DMSO) is fully dissolved and has not been stored improperly, which could cause the compound to fall out of solution before you even begin the dilution.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the aqueous medium.
-
Modify Dilution Method: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. A stepwise dilution process can prevent localized high concentrations that trigger precipitation.[12]
-
Re-evaluate Solubilization Strategy: If the above steps fail, you may need a more robust solubilization method. Refer to the decision workflow below.
Caption: Decision workflow for troubleshooting compound precipitation.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism | Typical Agents / Method | Pros | Cons | Final Concentration Limit in Cell Assays |
| Co-solvency | Increases solubility by reducing the polarity of the aqueous solvent.[3] | DMSO, Ethanol | Simple to prepare; effective for creating high-concentration stock solutions.[16] | Can be toxic to cells; may interfere with protein function or assay readouts.[10][14] | < 0.5% (DMSO/Ethanol)[12][13] |
| Complexation | Encapsulates the hydrophobic drug within a soluble host molecule.[1] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD) | Low cytotoxicity; can improve bioavailability and stability.[4][6] | May not be effective for all molecules; can be more complex to prepare. | Generally well-tolerated; specific limits depend on the cyclodextrin and cell type. |
| pH Adjustment | Converts a poorly soluble neutral compound into a more soluble salt.[2] | Addition of base (e.g., NaOH) or acid (e.g., HCl) | Highly effective for ionizable compounds; simple and inexpensive. | Only works for compounds with an appropriate pKa; can alter experimental conditions. | N/A (must be compatible with assay pH) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.
Materials:
-
This compound compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or appropriate vials
Methodology:
-
Weighing: Accurately weigh the desired mass of the this compound compound using an analytical balance. Place it directly into a sterile microcentrifuge tube.[17][18]
-
Solvent Addition: Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM). Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C as recommended for the specific compound.
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin (Kneading Method)
This protocol describes a common method for preparing a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[8]
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a common starting point).
-
Mixing: Place the HP-β-CD into a mortar. Add the this compound compound and mix gently.
-
Kneading: Add a small volume of the ethanol/water mixture dropwise to the powder while triturating (grinding) with the pestle. Continue adding liquid and kneading until a consistent, paste-like mass is formed.
-
Drying: Transfer the paste to a glass dish and dry it under vacuum at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated and a constant weight is achieved.
-
Final Product: The resulting dried powder is the this compound:HP-β-CD inclusion complex, which should exhibit significantly improved aqueous solubility. This powder can now be weighed and dissolved directly in your aqueous buffer.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Efficacy of Boron-Based Compounds in Oncology: A Closer Look at Mercaptoboranes
For researchers and professionals in drug development, the exploration of novel therapeutic agents is a constant endeavor. Among these, boron-containing compounds have carved a niche, particularly in the realm of cancer therapy. While the term "boranethiol" does not yield specific cytotoxic efficacy data in existing research literature, a closely related class of compounds, mercaptoboranes, has been a subject of investigation, primarily within the context of Boron Neutron Capture Therapy (BNCT). This guide provides an objective overview of the available information on mercaptoboranes, their mechanism of action in BNCT, and a foundational experimental protocol for assessing the cytotoxicity of such compounds.
Understanding Mercaptoboranes in Cancer Therapy
The most prominent mercaptoborane in cancer research is sodium borocaptate, chemically known as disodium decahydro-closo-dodecaborate-2-thiolate (Na₂B₁₂H₁₁SH), commonly abbreviated as BSH. Unlike traditional chemotherapeutic agents that rely on direct cytotoxicity to kill cancer cells, BSH's primary role is as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), an experimental radiation-based cancer treatment.[1][2][3]
The fundamental principle of BNCT is a two-step process.[4] First, a non-toxic boron compound, in this case, BSH, is administered to the patient and is designed to preferentially accumulate in tumor cells.[1][3] Subsequently, the tumor is irradiated with a beam of low-energy (thermal or epithermal) neutrons. The stable boron-10 (¹⁰B) isotope within the BSH molecule has a high propensity to capture these neutrons. This capture event triggers a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[3][4] These particles have a very short path length, approximately the diameter of a single cell, leading to highly localized and potent cell destruction within the tumor while sparing the surrounding healthy tissue.[3][4]
Comparative Perspective: Mercaptoboranes (in BNCT) vs. Traditional Chemotherapy
A direct comparison of the efficacy of mercaptoboranes as standalone cytotoxic agents with traditional chemotherapeutics like cisplatin is not feasible due to the lack of available in-vitro cytotoxicity data (e.g., IC50 values) for BSH. Its therapeutic effect is intrinsically linked to the neutron irradiation step in BNCT. However, we can compare the conceptual frameworks of these two approaches.
| Feature | Mercaptoborane (BSH) in BNCT | Traditional Chemotherapy (e.g., Cisplatin) |
| Mechanism of Action | Boron delivery agent for neutron capture, leading to localized radiation damage.[1][3][4] | Direct cytotoxicity through DNA damage, cell cycle arrest, and induction of apoptosis. |
| Selectivity | Achieved through preferential accumulation in tumor cells and targeted neutron irradiation.[3] | Generally targets rapidly dividing cells, leading to off-target effects on healthy tissues like bone marrow and hair follicles. |
| Toxicity | BSH itself is relatively non-toxic. Toxicity is associated with the radiation effects post-neutron capture. | Inherently cytotoxic, leading to significant systemic side effects. |
| Application | Experimental treatment for certain types of cancers, such as glioblastoma and head and neck tumors.[3] | Standard of care for a wide range of solid tumors. |
Experimental Protocols: Assessing Cytotoxicity
To evaluate the potential of any new compound as a standalone anticancer agent, a fundamental step is to determine its cytotoxic effects on cancer cell lines. The following is a detailed, generalized protocol for a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., this compound, if it were available)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.
-
Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete medium to achieve a range of desired concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Boron Neutron Capture Therapy (BNCT) Workflow
The following diagram illustrates the sequential steps involved in Boron Neutron Capture Therapy.
Workflow of Boron Neutron Capture Therapy (BNCT).
References
A Comparative Study of Boron-Sulfur Compounds: Mercaptocarboranes and Thioboranes in the Context of Drug Development
In the landscape of medicinal chemistry, boron-containing compounds are emerging as a significant class of therapeutic agents, with applications ranging from cancer therapy to infectious diseases. Among these, boron-sulfur compounds present unique chemical properties that are being explored for various biomedical applications. This guide provides a comparative analysis of two key classes of boron-sulfur compounds: mercaptocarboranes, representing what might be broadly termed "boranethiols," and thioboranes. This comparison focuses on their chemical properties, synthesis, and potential applications in drug development, supported by available experimental data and protocols.
Introduction to Mercaptocarboranes and Thioboranes
Mercaptocarboranes are boron cage compounds, specifically carboranes, that are functionalized with a thiol (-SH) group. A prominent example is sodium mercaptoundecahydro-closo-dodecaborate (BSH), which has been investigated extensively for its use in Boron Neutron Capture Therapy (BNCT). These compounds are characterized by a stable icosahedral cage structure composed of boron and carbon atoms.
Thioboranes , in contrast, are compounds that feature a double bond between a boron atom and a sulfur atom (B=S). These are generally less stable than mercaptocarboranes and are of more recent interest in synthetic and medicinal chemistry. Their reactivity and biological activity are still under active investigation.
Comparative Chemical and Physical Properties
The structural differences between mercaptocarboranes and thioboranes give rise to distinct chemical and physical properties that influence their potential for drug development.
| Property | Mercaptocarboranes (e.g., BSH) | Thioboranes |
| Structure | Icosahedral boron cage with a thiol group | Contains a Boron-Sulfur double bond |
| Stability | High thermal and chemical stability | Generally less stable, can be reactive |
| Boron Content | High, making them suitable for BNCT | Lower boron content per molecule |
| Solubility | Can be modified by functionalization | Varies with substituents |
| Reactivity | Thiol group allows for conjugation | B=S bond is a site of reactivity |
Synthesis of Boron-Sulfur Compounds
The synthetic routes to mercaptocarboranes and thioboranes are distinct, reflecting their different structural motifs.
Synthesis of Mercaptocarboranes
A general method for the synthesis of mercapto-closo-dodecaborate (BSH) has been established.
Experimental Protocol: Synthesis of Sodium Mercaptoundecahydro-closo-dodecaborate (BSH)
-
Starting Material: Dodecaborane(12) is often used as a starting point for the synthesis of the closo-dodecaborate anion, [B₁₂H₁₂]²⁻.
-
Sulfur Introduction: The [B₁₂H₁₁SH]²⁻ anion, the conjugate base of BSH, can be prepared through the reaction of the [B₁₂H₁₂]²⁻ anion with a sulfurizing agent.
-
Purification: The resulting mercapto-closo-dodecaborate salt is then purified, typically by crystallization.
Synthesis of Thioboranes
The synthesis of thioboranes often involves the reaction of a boron-containing precursor with a sulfur source under specific conditions to form the B=S double bond.
Applications in Drug Development
The primary application of mercaptocarboranes, particularly BSH, is in Boron Neutron Capture Therapy (BNCT) for cancer treatment.
Mercaptocarboranes in Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that involves the selective accumulation of a boron-10 (¹⁰B) containing agent in tumor cells, followed by irradiation with thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short range in tissue and can selectively kill cancer cells.[1][2]
BSH has been one of the pioneering boron delivery agents for BNCT.[3] Its high boron content and ability to be functionalized for targeted delivery make it a compound of significant interest.
References
- 1. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium mercaptoundecahydro-closo-dodecaborate (BSH), a boron carrier that merits more attention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boranethiol (as Sodium Borocaptate) and Carboranes in Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of boron delivery agents for Boron Neutron Capture Therapy (BNCT): the thiol-containing borane, sodium borocaptate (BSH), and the versatile carborane cages. This document summarizes key performance data, details relevant experimental protocols, and visualizes the distinct cellular uptake mechanisms to aid in the research and development of next-generation BNCT agents.
Executive Summary
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells. Upon neutron irradiation, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that cause localized cell death. The efficacy of BNCT is critically dependent on the preferential delivery of sufficient quantities of ¹⁰B to the tumor.
Sodium borocaptate (BSH), a boron cluster containing a thiol group, and carboranes, a class of highly stable boron-carbon clusters, are two of the most extensively studied boron carriers. While BSH has been used in clinical trials, its passive accumulation in tumors can be a limitation. Carboranes, on the other hand, offer a versatile platform for chemical modification, enabling the development of targeted delivery systems with potentially higher tumor selectivity and boron concentration.
Performance Comparison: Sodium Borocaptate (BSH) vs. Carboranes
The following tables summarize quantitative data from various preclinical and clinical studies, comparing the performance of BSH and different carborane derivatives in BNCT. It is important to note that direct head-to-head comparisons in the same experimental model are limited in the literature; therefore, data from different studies are presented to provide a broader perspective.
Table 1: Tumor Boron Concentration
| Boron Agent | Cancer Model | Boron Concentration in Tumor (µg ¹⁰B/g tumor) | Tumor-to-Blood Ratio (T/B) | Citation(s) |
| Sodium Borocaptate (BSH) | Human Glioblastoma (clinical) | 19.9 ± 9.1 | 0.6 ± 0.2 | [1][2] |
| RG2 Rat Glioma | 15 (at 12h post-infusion) | 0.5 | [3] | |
| F98 Rat Glioma (intravenous) | 12.9 | - | [4] | |
| Carborane Derivatives | ||||
| Boronated Porphyrin (BOPP) | RG2 Rat Glioma | 81 (at 24h post-infusion) | >6 | [3] |
| Carboranyl Maltoside | Murine Tumor Model | Higher than BSH | - | [5] |
| Various Derivatized Carboranes | Various Tumor Models | >50, in some cases >100 | Often improved over BSH and BPA | [1] |
Table 2: Therapeutic Efficacy in Animal Models
| Boron Agent | Animal Model | Outcome | Citation(s) |
| Sodium Borocaptate (BSH) | F98 Rat Glioma | Mean Survival Time (MST) of 33 days (intravenous) | [4] |
| Carborane Derivatives | |||
| BSH-encapsulated Liposomes | Murine Tumor Model | Complete tumor reduction at 15 mg B/kg | [6] |
| Asialoglycoprotein receptor-targeted micelles with carboranes | Hepatocellular Carcinoma Mouse Model | Increased apoptotic rate compared to BSH group | [6] |
Cellular Uptake Mechanisms
The distinct mechanisms by which BSH and carboranes enter tumor cells are a key differentiator in their application for BNCT.
Sodium Borocaptate (BSH)
The uptake of BSH by tumor cells is not fully understood but is thought to occur primarily through passive diffusion, particularly in tumors with a compromised blood-brain barrier.[7][8] This non-specific uptake mechanism can lead to lower tumor-to-normal tissue ratios compared to actively targeted agents.
Carboranes
The chemical versatility of carboranes allows for their conjugation with various targeting moieties, such as peptides, antibodies, or small molecules. These conjugates can then exploit specific cellular uptake pathways, most notably receptor-mediated endocytosis, leading to enhanced and more selective accumulation in cancer cells.[4]
Experimental Protocols
Determination of Boron Concentration in Tissues by ICP-MS
This protocol outlines the general steps for quantifying boron concentration in biological samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Tissue samples (tumor and normal tissue)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Boron standard solutions
-
Internal standard (e.g., Beryllium)
-
Microwave digestion system
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh the wet tissue sample (typically 50-100 mg) into a clean microwave digestion vessel.
-
Add a known volume of concentrated nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 1 mL) to the vessel.
-
Allow the samples to pre-digest for at least 30 minutes at room temperature.
-
-
Microwave Digestion:
-
Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to approximately 180-200°C, followed by a hold period to ensure complete digestion.
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
-
Sample Dilution:
-
Quantitatively transfer the digested sample to a clean volumetric flask.
-
Add the internal standard to the flask.
-
Dilute the sample to the final volume with deionized water. The dilution factor will depend on the expected boron concentration.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using a series of boron standard solutions of known concentrations.
-
Analyze the prepared samples, ensuring that the boron signal is within the linear range of the calibration curve.
-
The boron concentration in the original tissue sample is calculated based on the measured concentration in the diluted sample, the dilution factor, and the initial weight of the tissue.[9][10][11][12]
-
In Vitro Cellular Uptake Assay
This protocol describes a method to determine the cellular uptake of boron compounds in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Boron compound (BSH or carborane derivative)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
ICP-MS or other boron quantification method
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Boron Compound Incubation:
-
Prepare solutions of the boron compound in cell culture medium at various concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the boron compound.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for cellular uptake.
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium containing the boron compound.
-
Wash the cells multiple times with ice-cold PBS to remove any extracellular boron compound.
-
Harvest the cells by trypsinization.
-
-
Cell Counting and Lysis:
-
Count the number of cells to normalize the boron uptake per cell.
-
Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles, or acid digestion for ICP-MS analysis).
-
-
Boron Quantification:
In Vivo BNCT Efficacy Study in an Animal Model
This protocol provides a general framework for evaluating the therapeutic efficacy of boron compounds in a tumor-bearing animal model.
Materials:
-
Animal model (e.g., mice or rats with subcutaneously or orthotopically implanted tumors)
-
Boron compound (BSH or carborane derivative)
-
Neutron source (e.g., nuclear reactor or accelerator-based neutron source)
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant cancer cells into the desired location (e.g., flank for subcutaneous tumors or brain for glioma models) in the experimental animals.
-
Allow the tumors to grow to a palpable and measurable size (e.g., 50-100 mm³).
-
-
Animal Grouping:
-
Randomly assign the tumor-bearing animals to different treatment groups:
-
Control (no treatment)
-
Boron compound only
-
Neutron irradiation only
-
BNCT (boron compound + neutron irradiation)
-
-
-
Boron Compound Administration:
-
Administer the boron compound to the animals in the designated groups via an appropriate route (e.g., intravenous, intraperitoneal). The dose and timing of administration should be based on prior biodistribution studies to coincide with peak tumor boron concentration.
-
-
Neutron Irradiation:
-
At the predetermined time after boron compound administration, anesthetize the animals.
-
Position the animals so that the tumor is within the neutron beam field.
-
Irradiate the tumors with a prescribed dose of thermal or epithermal neutrons.
-
-
Monitoring and Data Collection:
-
Monitor the animals regularly for tumor growth (e.g., by caliper measurements), body weight, and any signs of toxicity.
-
Continue monitoring until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, or a specific time point).
-
-
Data Analysis:
Conclusion
Both sodium borocaptate (BSH) and carboranes hold promise as boron delivery agents for BNCT. BSH, while clinically tested, often exhibits lower tumor accumulation due to its passive uptake mechanism. Carboranes, with their high boron content and chemical tunability, offer a powerful platform for the design of next-generation, targeted boron delivery systems. The ability to conjugate carboranes to tumor-targeting ligands can significantly enhance their cellular uptake and specificity, potentially leading to improved therapeutic outcomes in BNCT. Further preclinical and clinical research focusing on direct comparisons of these agents in relevant cancer models is crucial for advancing the field and ultimately improving patient care.
References
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 3. A comparative study on the pharmacokinetics and biodistribution of boronated porphyrin (BOPP) and sulfhydryl boron hydride (BSH) in the RG2 rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 11. uvm.edu [uvm.edu]
- 12. NEMI Method Summary - B-9001-95 (ICP-MS) [nemi.gov]
- 13. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. rsc.org [rsc.org]
- 16. Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical Veterinary Boron Neutron Capture Therapy (BNCT) Studies in Dogs with Head and Neck Cancer: Bridging the Gap between Translational and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apo.ansto.gov.au [apo.ansto.gov.au]
A Comparative Analysis of Catalytic Systems Involving Borane and Thiol Moieties
In the landscape of modern catalysis, the unique chemical properties of boron and sulfur compounds are increasingly being harnessed to drive a variety of chemical transformations. While a direct catalytic performance comparison for a specific molecule named "boranethiol" is not prevalent in the existing literature, a broader examination of catalytic systems incorporating both borane and thiol functionalities reveals diverse and powerful strategies. This guide provides a comparative analysis of these systems, offering insights for researchers, scientists, and professionals in drug development.
Quantitative Performance of Borane-Thiol Catalytic Systems
The catalytic efficacy of systems involving boranes and thiols can be evaluated across different applications. The following table summarizes key performance data from representative studies, offering a glimpse into their comparative activities.
| Catalytic System | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Temperature (°C) | Reaction Time (h) | Ref. |
| Thiol/Oxygen Catalyzed Borylation | Styrene | 2-phenylethylboronic acid pinacol ester | 5 | 95 | 25 | 12 | |
| Rhodium-Carboranethiolate Complex | Phenylacetylene | Polyphenylacetylene | 1 | 98 | 80 | 2 | |
| Organoborane (B(C6F5)3) Catalysis | Imine | α-alkynylated amine | 10 | 92 | 25 | 24 | |
| Nickel-catalyzed Hydroboration | Acrylate | β-borylated ester | 3 | 90 | 25 | 12 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are representative experimental protocols for the catalytic systems discussed.
Protocol 1: Thiol/Oxygen-Catalyzed Borane Functionalization
This protocol describes a general procedure for the functionalization of boranes using a thiol catalyst in the presence of oxygen.[1]
Materials:
-
Borane substrate (1.0 mmol)
-
Thiol catalyst (e.g., dodecanethiol, 0.05 mmol, 5 mol%)
-
Solvent (e.g., THF, 5 mL)
-
Oxygen source (e.g., air)
Procedure:
-
The borane substrate is dissolved in the solvent in a reaction vessel open to the air.
-
The thiol catalyst is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
Protocol 2: Synthesis and Catalytic Application of a Metal-Carboranethiolate Complex
This protocol outlines the synthesis of a transition metal complex with a carborane-thiol ligand and its use in a catalytic reaction.
Materials:
-
Metal precursor (e.g., [Rh(cod)Cl]2, 0.5 mmol)
-
Carborane-thiol ligand (1.0 mmol)
-
Base (e.g., NaH, 1.0 mmol)
-
Solvent (e.g., toluene, 20 mL)
-
Substrate for catalysis (e.g., alkyne, 10 mmol)
Procedure:
-
The carborane-thiol ligand is deprotonated with the base in the solvent under an inert atmosphere.
-
The metal precursor is added to the solution, and the mixture is stirred, typically at an elevated temperature, to form the complex.
-
The resulting metal-carboranethiolate complex can be isolated and purified or generated in situ.
-
For the catalytic reaction, the substrate is added to the solution containing the catalyst, and the reaction is monitored.
-
Workup and purification procedures are specific to the product being synthesized.
Conceptual Diagrams
Visual representations of reaction mechanisms and workflows can greatly aid in understanding complex catalytic processes.
Caption: Thiol/Oxygen Catalyzed Borane Functionalization Cycle.
Caption: Experimental Workflow for Metal-Carboranethiolate Catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | Scilit [scilit.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [ouci.dntb.gov.ua]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Borocaptate Sodium (BSH): A Comparative Guide for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Borocaptate Sodium (BSH), a boron-containing thiol compound, and its therapeutic application in Boron Neutron Capture Therapy (BNCT). Due to the lack of specific public information on a compound named "boranethiol," this guide will focus on BSH as a representative agent that aligns with the requested chemical characteristics and therapeutic context. The guide will compare its performance with L-para-boronophenylalanine (BPA), another prominent boron delivery agent for BNCT, and provide supporting data and experimental context.
Comparative Analysis of Boron Delivery Agents for BNCT
The efficacy of Boron Neutron Capture Therapy (BNCT) is critically dependent on the selective accumulation of ¹⁰B in tumor cells. Both BSH and BPA are leading agents developed for this purpose, each with distinct characteristics.
| Feature | Borocaptate Sodium (BSH) | L-para-boronophenylalanine (BPA) |
| Chemical Structure | Na₂B₁₂H₁₁SH | C₉H₁₂BNO₄ |
| Mechanism of Uptake | Passive diffusion through the blood-brain barrier and cellular membranes.[1] | Actively transported into cells via L-type amino acid transporters (LAT1).[2] |
| Tumor Specificity | Lower tumor-to-normal tissue ratio compared to BPA. | Higher tumor selectivity due to upregulation of LAT1 in many cancer types.[2] |
| Clinical Application | Primarily used for high-grade gliomas.[1] | Used for a broader range of cancers, including melanoma and head and neck cancers. |
| Administration | Typically administered via intravenous infusion. | Can be administered intravenously or orally. |
| Combined Use | Often used in combination with BPA to potentially enhance tumor boron concentration.[1] | Frequently used as a single agent or in combination with BSH.[1] |
Experimental Protocols
In Vitro Boron Uptake Assay
Objective: To quantify the cellular uptake of BSH and BPA in cancer cell lines.
Methodology:
-
Cell Culture: Human glioblastoma cells (e.g., U-87 MG) and a non-malignant control cell line (e.g., human astrocytes) are cultured in appropriate media.
-
Treatment: Cells are incubated with media containing either BSH (at a concentration of 10-50 ppm ¹⁰B) or BPA (at a concentration of 10-50 ppm ¹⁰B) for varying time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, cells are washed with PBS, harvested, and lysed.
-
Boron Quantification: The concentration of ¹⁰B in the cell lysates is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Boron concentration is normalized to the total protein content of the cell lysate.
In Vivo Biodistribution Studies in a Murine Tumor Model
Objective: To evaluate the tumor-specific accumulation and biodistribution of BSH and BPA in a preclinical animal model.
Methodology:
-
Animal Model: Athymic nude mice are subcutaneously or intracranially implanted with human glioblastoma cells.
-
Agent Administration: Once tumors reach a specified size, mice are administered with either BSH or BPA via intravenous injection.
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 4, 8, 24 hours), mice are euthanized, and tumor, blood, and major organs (brain, liver, kidney, etc.) are harvested.
-
Boron Quantification: The concentration of ¹⁰B in each tissue sample is measured using ICP-MS.
-
Data Analysis: Tumor-to-blood and tumor-to-normal tissue ¹⁰B concentration ratios are calculated to determine the therapeutic window.
Visualizing Mechanisms and Workflows
Boron Neutron Capture Therapy (BNCT) Workflow
Caption: Workflow of Boron Neutron Capture Therapy (BNCT).
Cellular Uptake Mechanisms of BSH and BPA
Caption: Uptake mechanisms of BSH and BPA into tumor cells.
References
Benchmarking Boranethiol: A Comparative Analysis Against Existing Thiol-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-based drugs represent a critical class of therapeutic agents, primarily recognized for their antioxidant and cytoprotective properties. Their mechanism of action often involves the scavenging of reactive oxygen species (ROS), replenishment of endogenous antioxidants like glutathione, and direct interaction with cellular macromolecules. This guide provides a comparative analysis of a novel investigational agent, Boranethiol, against established thiol-based drugs: N-acetylcysteine (NAC), Glutathione, Amifostine, and Mesna.
While comprehensive data on this compound is emerging, this guide serves as a framework for its evaluation. The information presented for the established drugs is based on existing literature, providing a benchmark for assessing the potential advantages and characteristics of new thiol-containing compounds.
Comparative Analysis of Thiol-Based Drugs
The following table summarizes the key pharmacological and physicochemical properties of this compound and comparator thiol-based drugs. Data for this compound is presented as "Not Available" (N/A) and is intended to be populated as research progresses.
Table 1: Pharmacological and Physicochemical Properties
| Property | This compound | N-Acetylcysteine (NAC) | Glutathione (GSH) | Amifostine | Mesna |
| Primary Mechanism of Action | N/A | Precursor to L-cysteine and glutathione; ROS scavenger.[1][2][3] | Major endogenous antioxidant; directly neutralizes free radicals.[4][5][6] | Cytoprotective agent, dephosphorylated to an active free thiol that scavenges free radicals.[7][8] | Binds to and inactivates urotoxic metabolites of chemotherapy agents.[9][10] |
| Primary Clinical Use | N/A | Acetaminophen overdose; mucolytic agent.[11] | Not widely used as a drug due to poor bioavailability.[12] | Cytoprotection against chemotherapy and radiotherapy-induced toxicities.[8][13] | Prevention of hemorrhagic cystitis induced by ifosfamide and cyclophosphamide.[9][10] |
| Bioavailability (Oral) | N/A | ~10%[11] | Very low. | Poor; administered intravenously.[8] | 45-79%[14] |
| Half-life | N/A | ~5.6 hours (adults).[11] | Short. | Short. | ~1.5 hours. |
| Route of Administration | N/A | Oral, Intravenous, Inhalation.[11] | Intravenous, Topical, Inhalant.[5] | Intravenous.[8] | Intravenous, Oral.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thiol-based drugs. Below are representative protocols for key experiments.
Determination of Antioxidant Capacity
Method: Cupric Reducing Antioxidant Capacity (CUPRAC) Assay.[15]
-
Principle: This assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by the antioxidant compound. The absorbance is measured spectrophotometrically at 450 nm.
-
Procedure:
-
Prepare a solution of the thiol-based drug in a suitable solvent.
-
In a 96-well plate, add the sample solution, copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm.
-
A standard curve is generated using Trolox as the standard antioxidant. The results are expressed as Trolox equivalents.
-
Assessment of Cytoprotective Effects
Method: H₂O₂-induced Oxidative Stress in Cell Culture.[12]
-
Principle: This assay evaluates the ability of a compound to protect cells from damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.
-
Procedure:
-
Plate cells (e.g., human hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the thiol-based drug for 1-2 hours.
-
Introduce a cytotoxic concentration of H₂O₂ to the cell culture medium.
-
Incubate for a further 24 hours.
-
Cell viability is assessed using a standard method such as the MTT assay. An increase in cell viability in the presence of the drug indicates a cytoprotective effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Mechanism of Action of Thiol-Based Antioxidants
This diagram illustrates the general mechanism by which many thiol-based drugs exert their antioxidant effects, primarily through the glutathione system.
Caption: General antioxidant pathway of thiol-based drugs.
Experimental Workflow for Cytoprotection Assay
This diagram outlines the key steps in a typical in vitro experiment to assess the cytoprotective effects of a novel compound.
Caption: Workflow for in vitro cytoprotection assay.
Conclusion
The established thiol-based drugs—N-acetylcysteine, glutathione, amifostine, and mesna—each possess distinct pharmacological profiles that define their clinical utility. The benchmarking of a novel agent such as this compound against these standards is essential for elucidating its potential therapeutic niche. Key parameters for comparison will include its mechanism of action, efficacy in relevant disease models, pharmacokinetic profile, and safety. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and other emerging thiol-based therapeutics. As further data becomes available, a more comprehensive comparison will be possible, ultimately clarifying the role of new thiol drugs in clinical practice.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 4. skyquestt.com [skyquestt.com]
- 5. Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Chemical composition, antioxidant properties and anti-cholinesterase activity of Cordia gilletii (Boraginaceae) leaves essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Boranethiol Delivery Methods for Boron Neutron Capture Therapy
For researchers, scientists, and drug development professionals, the effective delivery of boron compounds to tumor cells is a critical factor in the success of Boron Neutron Capture Therapy (BNCT). This guide provides an objective comparison of two prominent delivery platforms for the boranethiol compound sodium borocaptate (BSH): liposomes and nanoparticles. The information presented is based on experimental data from in vivo studies to assist in the evaluation of these competing delivery methodologies.
Performance Comparison of this compound Delivery Systems
The following table summarizes quantitative data from in vivo studies on liposomal and nanoparticle-based delivery of boron compounds for BNCT. It is important to note that the data are compiled from different studies using varied experimental models, which should be taken into consideration when comparing the performance.
| Delivery Method | Boron Compound | Animal Model | Tumor Type | Boron Concentration in Tumor (µg/g) | Tumor-to-Blood Ratio | Time Point |
| Liposomal Delivery | Sodium Borocaptate (BSH) | Hamster | Oral Cancer | 66.6 ± 16.1 | >5.5 | 48 hours |
| Nanoparticle Delivery (Polymeric) | BSH-conjugated Polymer | Mouse | Colon Carcinoma | 70-90 | 20:1 | 24 hours |
Experimental Protocols
Detailed methodologies for the preparation and in vivo administration of liposomal and nanoparticle-based this compound delivery systems are outlined below.
Liposomal Formulation of Sodium Borocaptate (BSH)
This protocol describes the preparation of BSH-encapsulated liposomes for in vivo studies.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Sodium borocaptate (BSH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
DSPC, cholesterol, and DSPE-PEG2000 are dissolved in chloroform in a round-bottom flask at a molar ratio of 2:1:0.05.
-
The chloroform is removed by rotary evaporation under reduced pressure to form a thin lipid film on the flask wall.
-
The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.
-
-
Encapsulation of BSH:
-
The dried lipid film is hydrated with a solution of BSH in PBS. The flask is gently agitated until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
The MLV suspension is subjected to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
The suspension is then extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to produce unilamellar liposomes of a defined size.
-
-
Purification:
-
Unencapsulated BSH is removed from the liposome suspension by dialysis against PBS at 4°C for 24 hours, with several changes of the buffer.
-
In Vivo Administration:
-
The final liposome suspension is administered to tumor-bearing animals via intravenous (tail vein) injection.
Nanoparticle Formulation of Sodium Borocaptate (BSH)
This protocol outlines the synthesis of BSH-conjugated polymeric nanoparticles.
Materials:
-
Poly(ethylene glycol)-block-poly(L-glutamic acid) (PEG-b-P(Glu))
-
Sodium borocaptate (BSH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Activation of BSH:
-
BSH is reacted with an excess of NHS and DCC in DMSO to activate the thiol group for conjugation.
-
-
Conjugation to Polymer:
-
The activated BSH is added to a solution of PEG-b-P(Glu) in DMSO. The reaction mixture is stirred at room temperature for 48 hours.
-
-
Purification:
-
The resulting polymer-BSH conjugate is purified by dialysis against deionized water for 72 hours to remove unreacted BSH and other small molecules.
-
-
Nanoparticle Formation:
-
The purified PEG-b-P(Glu-BSH) solution is then lyophilized to obtain a solid powder.
-
The powder is redissolved in an aqueous solution to allow for self-assembly into nanoparticles.
-
In Vivo Administration:
-
The nanoparticle suspension is administered to tumor-bearing animals via intravenous injection.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative in vivo evaluation of this compound delivery systems.
Safety Operating Guide
Proper Disposal of Boranethiol: A Step-by-Step Guide for Laboratory Professionals
The safe and effective disposal of Boranethiol, a compound class characterized by both reactive organoborane and malodorous thiol functionalities, requires a multi-step approach to neutralize both hazards. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection. Adherence to these procedures is critical due to the pyrophoric and water-reactive nature of boranes, combined with the potent stench and flammability of thiols.
Core Safety Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Nitrile gloves (double-gloving is recommended)
-
Closed-toe shoes made of a non-porous material
Step 1: Quenching the Reactive Borane Moiety
Unreacted organoboranes are highly reactive and may ignite spontaneously in air or react violently with water. Therefore, the first critical step is to safely quench this reactive group. This is achieved by slow addition of a hydroxyl-containing solvent.
Experimental Protocol for Quenching:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dilution: If the this compound waste is concentrated, dilute it with an inert, dry, high-boiling point solvent such as heptane or toluene to a concentration below 5%.
-
Cooling: Place the reaction flask containing the diluted this compound waste in an ice/water bath or a dry ice/acetone bath to control the exothermic reaction.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a quenching agent dropwise. Isopropanol is a preferred quenching agent.[1][2] The addition should be slow enough to maintain a controlled reaction temperature.
-
Monitoring: Continue the addition of the quenching agent until no further heat is evolved.[2]
-
Secondary Quench: After the initial quenching with isopropanol, slowly add methanol, followed by water, to ensure complete neutralization of any remaining reactive borane species.[2]
Step 2: Neutralization and Deodorization of the Thiol Group
Once the reactive borane has been quenched, the resulting thiol-containing waste must be treated to eliminate its potent and offensive odor. This is accomplished through oxidation.
Experimental Protocol for Deodorization:
-
Preparation of Oxidizing Solution: Prepare a fresh solution of sodium hypochlorite (household bleach) or a dilute basic hydrogen peroxide solution.[3][4] A 1:1 mixture of bleach and water is often effective.[5]
-
Addition of Oxidizing Agent: Slowly and carefully add the thiol-containing waste to the oxidizing solution in the fume hood.[3][6] Be aware that this reaction can be exothermic.
-
Reaction Time: Allow the mixture to stir for an extended period (overnight is recommended) to ensure complete oxidation of the thiol to a less odorous sulfonate.[5]
-
Verification: The absence of the characteristic thiol odor indicates the completion of the neutralization.
Step 3: Final Waste Disposal
The final neutralized and deodorized solution must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Containerization: Transfer the final solution to a designated hazardous waste container.
-
Labeling: Clearly label the container with all its constituents.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
Quantitative Data for Disposal Procedures
| Parameter | Value/Recommendation | Citation |
| Quenching | ||
| Dilution Concentration | < 5% in a dry, inert solvent | [7] |
| Primary Quenching Agent | Isopropanol | [1][2] |
| Secondary Quenching Agents | Methanol, followed by Water | [2] |
| Deodorization | ||
| Oxidizing Agent | Sodium Hypochlorite (Bleach) Solution (e.g., 1:1 with water) or dilute basic Hydrogen Peroxide | [3][4][5] |
| Reaction Time | Overnight (~14 hours) | [5] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
Glassware Decontamination
All glassware that has come into contact with this compound must be decontaminated.
Experimental Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware with an inert solvent (e.g., heptane or toluene) under an inert atmosphere. This rinsate must be quenched as described in Step 1.
-
Bleach Soak: Submerge the rinsed glassware in a bleach bath for at least 14 hours to oxidize any residual thiol.[5]
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.
References
- 1. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. epfl.ch [epfl.ch]
- 3. research.columbia.edu [research.columbia.edu]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Boranethiol
Disclaimer: "Boranethiol" is not a standard chemical nomenclature. This guide pertains to the general class of borane-thiol complexes and mercaptoboranes. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular borane-thiel derivative being used.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling borane-thiol complexes due to their potential hazards. These compounds, which incorporate both boron and sulfur, are often toxic, flammable, and reactive.[1][2] Adherence to strict safety protocols is essential to mitigate risks of exposure and chemical incidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table summarizes the required personal protective equipment when handling borane-thiol complexes.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation and are changed frequently. |
| Eyes | Safety goggles or a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Body | Flame-resistant lab coat | A lab coat made of materials such as Nomex or treated cotton is essential to protect against flash fires and chemical splashes. |
| Respiratory | Fume hood or respirator | All work with borane-thiol complexes should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Handling and Storage Protocols
Safe handling and storage are critical to prevent accidents. Borane complexes can be air and moisture-sensitive, and some may react violently with water.[2][3]
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher (Class B for flammable liquids), accessible.
-
Inert Atmosphere: Many borane complexes are handled under an inert atmosphere of nitrogen or argon to prevent reaction with air and moisture.[4]
-
Dispensing: Use only non-sparking tools to handle these chemicals.[4] Dispense the smallest quantity required for the experiment.
-
Reaction Quenching: Reactions involving borane complexes may produce flammable hydrogen gas during the work-up.[1][5] Quenching should be performed slowly and carefully, often at reduced temperatures.
-
Waste Disposal: All waste containing borane-thiol complexes must be treated as hazardous. Hydrolysis of boron-based reagents can produce boric acid, which is a suspected reproductive toxicant.[1] Aqueous waste with high boron content may have environmental implications.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3][4]
-
Keep containers tightly closed and, if necessary, under an inert atmosphere.[4]
-
Store away from incompatible materials such as water, acids, and oxidizing agents.
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is crucial.
| Emergency Scenario | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use water.[3] Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Disposal:
All materials contaminated with borane-thiol complexes, including empty containers, absorbent materials from spills, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Workflow for Safe Handling of Borane-Thiols
Caption: Workflow for the safe handling of borane-thiol complexes.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
